molecular formula C10H14O2 B1587658 Spiro[4.5]decane-7,9-dione CAS No. 82683-51-0

Spiro[4.5]decane-7,9-dione

货号: B1587658
CAS 编号: 82683-51-0
分子量: 166.22 g/mol
InChI 键: OSKDRFHEYJSVBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spiro[4.5]decane-7,9-dione is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

spiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-8-5-9(12)7-10(6-8)3-1-2-4-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKDRFHEYJSVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406605
Record name Spiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82683-51-0
Record name Spiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spiro[4.5]decane-7,9-dione fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Spiro[4.5]decane-7,9-dione, a cyclic 1,3-diketone. The information is compiled for use in research, particularly in the fields of medicinal chemistry and drug development.

Core Properties of this compound

This compound is a bicyclic organic compound with a spirocyclic center.[1] Its core structure consists of a cyclopentane (B165970) ring fused to a cyclohexane-1,3-dione ring at the 5-position.

Physicochemical and Identification Data

A summary of the key identifying and physicochemical properties of this compound is presented in the table below. It is important to note that while many computational properties are available, experimentally determined physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O₂[2][3][4][5]
Molecular Weight 166.22 g/mol [2][3]
CAS Number 82683-51-0[2][3][5][6]
IUPAC Name This compound[3][7]
Physical Form Solid[7]
Purity ~97% (Commercially available)[7]
InChI Key OSKDRFHEYJSVBB-UHFFFAOYSA-N[3][7]
Canonical SMILES C1CCC2(C1)CC(=O)CC(=O)C2[4][5]
Storage Conditions Sealed in a dry place at room temperature.[7]
Hazard Information

According to safety data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 1-cyclopentylidene-2-propanone with diethyl malonate.[2] The following protocol is based on a literature procedure.[2][6]

Materials:

Procedure:

  • Michael Addition: A solution of sodium methoxide (B1231860) is prepared by dissolving sodium metal (0.25 g, 11 mmol) in methanol (3 mL). A mixture of 1-cyclopentylidene-2-propanone (1 g, 9.4 mmol) and diethyl malonate (1.75 g, 11 mmol) is then slowly added dropwise to the sodium methoxide solution.[2] The resulting reaction mixture is heated under reflux for 2 hours.[2]

  • Saponification and Decarboxylation: A hot solution of barium hydroxide (11.23 g, 73 mmol) in 100 mL of water is added to the reaction mixture.[2][6] The mixture is then heated under reflux for an additional 24 hours.[2][6]

  • Work-up and Purification: After the reflux, the reaction is cooled and neutralized to a pH of 6 with dilute hydrochloric acid. The mixture is then filtered while hot.[2][6] The filtrate is cooled and acidified to a pH of 1 with dilute hydrochloric acid, followed by another 15-minute reflux.[2][6] The solution is filtered again while hot and then allowed to cool. The precipitated solid product is collected by filtration, washed with water, and dried to yield this compound.[2][6]

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Saponification & Decarboxylation cluster_step3 Step 3: Work-up & Purification reactants1 1-cyclopentylidene-2-propanone + Diethyl malonate reagent1 Sodium Methoxide in Methanol reactants1->reagent1 add dropwise step1_process Reflux for 2 hours reagent1->step1_process reagent2 Hot Barium Hydroxide Solution step1_process->reagent2 add step2_process Reflux for 24 hours reagent2->step2_process neutralize Neutralize to pH 6 (HCl) step2_process->neutralize cool filter1 Hot Filtration neutralize->filter1 acidify Acidify to pH 1 (HCl) filter1->acidify reflux2 Reflux for 15 mins acidify->reflux2 filter2 Hot Filtration & Cooling reflux2->filter2 product This compound (Precipitated Solid) filter2->product

Synthetic workflow for this compound.

Biological Activity and Potential Applications

This compound is a cyclic 1,3-diketone that has been identified as a compound for potential use in the study of glioma tumors.[6][8] However, the specific mechanism of action and the signaling pathways involved have not been detailed in the available literature.

Structurally related spiro[4.5]decane derivatives have been investigated for other biological activities. For instance, certain 1,3,8-triazaspiro[4.5]decane-2,4-diones have been studied as inhibitors of the prolyl hydroxylase domain (PHD), which are targets for the treatment of anemia and ischemia-related diseases. While these are different molecules, the spiro[4.5]decane scaffold is a common feature.

Additionally, this compound has been noted for its ability to form hydrogen and halogen bonds with amides and has been shown to bind to the anxiolytic drug buspirone.[9] This suggests its potential as a scaffold in the design of new therapeutic agents.

Spectral Data

Conclusion

This compound is a readily synthesizable spirocyclic diketone. While its fundamental chemical properties are established, a full experimental characterization, including its physical and spectral properties, is not widely published. Its noted potential for application in glioma research warrants further investigation to elucidate its biological mechanism of action and to explore its potential as a scaffold in drug discovery.

References

Technical Guide: Synthesis and Characterization of Spiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Spiro[4.5]decane-7,9-dione, a spirocyclic dione (B5365651) of interest in medicinal chemistry. This document details a robust synthetic protocol, summarizes key physicochemical properties, and explores potential biological applications. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel spiro compounds and for drug development professionals exploring new chemical scaffolds.

Introduction

Spirocyclic systems are a class of organic compounds characterized by two rings connected through a single common atom. This unique structural feature imparts a three-dimensional architecture that is of significant interest in drug discovery. The rigid conformation of spirocycles can lead to enhanced binding affinity and selectivity for biological targets. This compound, a member of this class, possesses a dione functionality that offers versatile handles for further chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide outlines a detailed procedure for its synthesis and provides a summary of its known characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 82683-51-0[1][2]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
Physical Form Solid, crystalline compound[3]
IUPAC Name This compound[1]
SMILES C1CCC2(C1)CC(=O)CC(=O)C2[1]
InChIKey OSKDRFHEYJSVBB-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-stage process involving a Michael addition followed by hydrolysis and decarboxylation.[4]

Reaction Scheme

The overall reaction scheme is as follows:

1-Cyclopentylidene-2-propanone + Diethyl malonate → Intermediate Intermediate → this compound

Experimental Protocol

Stage 1: Michael Addition

  • Prepare a solution of sodium methoxide (B1231860) by dissolving sodium metal (0.25 g, 11 mmol) in methanol (B129727) (3 mL).

  • Slowly add a mixture of 1-cyclopentylidene-2-propanone (1 g, 9.4 mmol) and diethyl malonate (1.75 g, 11 mmol) dropwise to the sodium methoxide solution.

  • Heat the reaction mixture under reflux for 2 hours.

Stage 2: Hydrolysis and Decarboxylation

  • Prepare a hot solution of barium hydroxide (B78521) (11.23 g, 73 mmol) in 100 mL of water.

  • Add the hot barium hydroxide solution to the reaction mixture from Stage 1.

  • Continue to heat the mixture under reflux for 24 hours.

  • After cooling, neutralize the reaction mixture to pH 6 with dilute hydrochloric acid.

  • Filter the hot solution to remove any precipitates.

  • Cool the filtrate and then acidify to pH 1 with dilute hydrochloric acid.

  • Heat the acidified solution to reflux for 15 minutes.

  • Filter the hot solution and then allow it to cool.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry to obtain this compound.

A 78% yield has been reported for this procedure.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Michael Addition cluster_stage2 Stage 2: Hydrolysis & Decarboxylation start1 Start reactants 1-Cyclopentylidene-2-propanone & Diethyl Malonate start1->reactants naome Sodium Methoxide in Methanol reactants->naome Add dropwise reflux1 Reflux (2h) naome->reflux1 intermediate Intermediate Product reflux1->intermediate baoh2 Barium Hydroxide Solution (hot) intermediate->baoh2 Add to reflux2 Reflux (24h) baoh2->reflux2 neutralize Neutralize (pH 6) with HCl reflux2->neutralize filter1 Hot Filtration neutralize->filter1 acidify Acidify (pH 1) with HCl filter1->acidify reflux3 Reflux (15 min) acidify->reflux3 filter2 Hot Filtration reflux3->filter2 cool Cooling filter2->cool collect Collect Precipitate cool->collect wash_dry Wash & Dry collect->wash_dry product This compound wash_dry->product

Caption: Synthesis workflow for this compound.

Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show signals corresponding to the protons on the cyclopentane (B165970) and cyclohexane (B81311) rings, as well as the methylene (B1212753) protons adjacent to the carbonyl groups.

    • ¹³C NMR would show characteristic peaks for the carbonyl carbons, the spiro carbon, and the carbons of the two rings.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands in the region of 1700-1750 cm⁻¹, characteristic of the C=O stretching vibrations of the ketone groups.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak expected at m/z = 166.

Potential Biological Applications

While extensive biological studies on this compound are limited, the spiro[4.5]decane scaffold is present in a number of biologically active natural and synthetic compounds.[5]

  • Drug Scaffolding: The rigid, three-dimensional structure of the spiro[4.5]decane core makes it an attractive scaffold in medicinal chemistry for the design of novel therapeutics.[6]

  • Glioma Research: There is a mention in the literature of this compound being used in the study of glioma tumors, suggesting a potential role in cancer research.[7]

  • Anxiolytic Activity: It has been suggested that this compound can bind to the buspirone (B1668070) receptor, indicating potential applications in the development of anxiolytic drugs.[3]

Due to the lack of specific data on signaling pathways directly involving this compound, a pathway diagram is not included. However, the synthesis workflow diagram provides a logical visualization of the experimental process.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and summarizes its known physicochemical properties and potential applications. The versatile dione functionality and the unique spirocyclic core highlight its potential as a valuable building block for the synthesis of more complex molecules with interesting biological activities. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its therapeutic potential in greater detail.

References

An In-depth Technical Guide to Spiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Spiro[4.5]decane-7,9-dione. While direct biological pathway involvement for this specific molecule is not extensively documented in publicly available literature, this guide also explores the broader context of spiro[4.5]decane derivatives in medicinal chemistry and outlines a general experimental workflow for the synthesis and evaluation of such compounds.

Core Chemical Structure and Properties

This compound is a bicyclic organic compound with a spirocyclic center connecting a cyclopentane (B165970) and a cyclohexane-1,3-dione ring. Its chemical formula is C10H14O2.[1][2] The rigid, three-dimensional structure imparted by the spiro center is a key feature of interest in medicinal chemistry, as it can influence binding affinity and selectivity to biological targets.[3]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 82683-51-0PubChem[1]
Molecular Formula C10H14O2PubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
InChI Key OSKDRFHEYJSVBB-UHFFFAOYSA-NPubChem[1]
SMILES C1CCC2(C1)CC(=O)CC(=O)C2PubChem[1]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 166.22 g/mol PubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Exact Mass 166.099379685PubChem[1]
Monoisotopic Mass 166.099379685PubChem[1]
Topological Polar Surface Area 34.1 ŲPubChem[1]
Heavy Atom Count 12PubChem
Complexity 206PubChem[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves a Michael addition followed by cyclization and subsequent hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of this compound [4]

  • Step 1: Michael Addition and Cyclization

  • Step 2: Hydrolysis and Decarboxylation

    • To the reaction mixture, add a hot solution of barium hydroxide (B78521) (11.23 g, 73 mmol) dissolved in 100 mL of water.

    • Continue to reflux the mixture for 24 hours.

    • After cooling, neutralize the reaction to pH 6 with dilute hydrochloric acid and filter while hot.

  • Step 3: Isolation and Purification

    • Cool the filtrate and acidify to pH 1 with dilute hydrochloric acid.

    • Reflux the acidified solution for an additional 15 minutes.

    • Filter the hot solution and allow it to cool.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield this compound.

Role in Drug Discovery and Development

Direct involvement of this compound in specific signaling pathways has not been explicitly detailed in the reviewed literature. However, the broader class of spiro[4.5]decane derivatives has emerged as a significant scaffold in medicinal chemistry.[3] Researchers have explored their potential in various therapeutic areas, including as anticancer and antifungal agents, and as inhibitors of specific enzymes. For instance, derivatives of spiro[4.5]decanone have been investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are targets for the treatment of anemia and ischemic diseases.

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel spiro compounds, a process that would be applicable to derivatives of this compound in a drug discovery context.

Caption: General workflow for the synthesis and biological evaluation of spiro compounds.

This workflow begins with the synthesis of the core spiro scaffold, followed by the generation of a library of derivatives. These compounds are then subjected to high-throughput screening to identify initial "hits" with desired biological activity. Promising hits undergo lead optimization to improve their pharmacological properties, followed by more extensive in vitro and in vivo testing before entering preclinical development.

References

Spectroscopic and Synthetic Profile of Spiro[4.5]decane-7,9-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and synthetic information for the compound Spiro[4.5]decane-7,9-dione (CAS No: 82683-51-0). While experimental spectroscopic data is not widely available in public databases, this document compiles predicted data and established experimental protocols for its synthesis and characterization.

Compound Overview

This compound is a cyclic 1,3-diketone with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1][2] Its spirocyclic structure, consisting of a cyclopentane (B165970) ring fused to a cyclohexane-1,3-dione moiety, makes it a valuable building block in organic synthesis.

Spectroscopic Data

Mass Spectrometry (MS)

Predicted mass spectrometry data provides theoretical mass-to-charge ratios for various adducts of the parent molecule. This information is crucial for identifying the compound in mass spectrometric analyses.

AdductPredicted m/z
[M+H]⁺167.10666
[M+Na]⁺189.08860
[M+K]⁺205.06254
[M+NH₄]⁺184.13320
[M-H]⁻165.09210
[M+HCOO]⁻211.09758
[M]⁺166.09883
Data sourced from PubChem CID 4831594.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for this compound is not available in the searched databases. A commercial supplier notes that "Analytical NMR Data not found."

Table 2: ¹H NMR Data (Not Available)

Chemical Shift (ppm) Multiplicity Integration Assignment

| Data not available | - | - | - |

Table 3: ¹³C NMR Data (Not Available)

Chemical Shift (ppm) Assignment

| Data not available | - |

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not available in the searched databases. For a 1,3-diketone of this nature, characteristic strong absorption bands would be expected in the carbonyl (C=O) stretching region, typically between 1700 and 1740 cm⁻¹.

Table 4: IR Spectroscopy Data (Not Available)

Wavenumber (cm⁻¹) Functional Group

| Data not available | - |

Experimental Protocols

The following sections detail the synthetic protocol for this compound and provide generalized methodologies for acquiring the spectroscopic data discussed above.

Synthesis of this compound

The synthesis of this compound has been reported via a Michael-Claisen condensation followed by hydrolysis and decarboxylation.[1]

Procedure:

  • A solution of sodium methoxide (B1231860) is prepared by dissolving sodium metal (0.25 g, 11 mmol) in methanol (B129727) (3 mL).

  • A mixture of 1-cyclopentylidenepropan-2-one (B12035402) (1 g, 9.4 mmol) and diethyl malonate (1.75 g, 11 mmol) is added dropwise to the sodium methoxide solution.

  • The reaction mixture is heated under reflux for 2 hours.

  • A hot solution of barium hydroxide (B78521) (11.23 g, 73 mmol) in water (100 mL) is added, and the mixture is refluxed for an additional 24 hours.

  • After cooling, the reaction is neutralized to pH 6 with dilute hydrochloric acid and filtered while hot.

  • The filtrate is cooled, then acidified to pH 1 with dilute hydrochloric acid and refluxed for 15 minutes.

  • The mixture is filtered again while hot and then allowed to cool.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

G cluster_synthesis Synthesis Workflow reagents 1-Cyclopentylidenepropan-2-one + Diethyl Malonate naome Sodium Methoxide in Methanol reagents->naome Add dropwise reflux1 Reflux (2h) naome->reflux1 baoh2 Barium Hydroxide (aq) reflux1->baoh2 Add hot solution reflux2 Reflux (24h) baoh2->reflux2 neutralize Neutralize (pH 6) with HCl reflux2->neutralize acidify Acidify (pH 1) with HCl neutralize->acidify Filter, then acidify filtrate reflux3 Reflux (15 min) acidify->reflux3 isolate Filter, Wash, Dry reflux3->isolate Filter hot, cool, then isolate product This compound isolate->product

Caption: Synthesis workflow for this compound.

General Spectroscopic Methodologies

The following are standard protocols for the characterization of an organic compound like this compound.

Nuclear Magnetic Resonance (NMR):

  • ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300-500 MHz for proton and 75-125 MHz for carbon, respectively.

  • The sample would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra would be acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • For EI-MS, the sample would be introduced into the ion source, typically after separation by gas chromatography (GC).

  • For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer, often coupled with liquid chromatography (LC).

G cluster_analysis Post-Synthesis Analysis Workflow start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (e.g., GC-MS, LC-MS) start->ms structure_confirm Structural Confirmation nmr->structure_confirm ir->structure_confirm ms->structure_confirm

References

Physical and chemical properties of Spiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[4.5]decane-7,9-dione, a unique spirocyclic compound, is emerging as a molecule of interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a valuable scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities, particularly in the context of glioma research and as a potential modulator of the hypoxia-inducible factor (HIF) signaling pathway.

Core Properties of this compound

This compound is a bicyclic organic compound with a central spiro atom connecting a cyclopentane (B165970) ring and a cyclohexane-1,3-dione ring. Its chemical formula is C₁₀H₁₄O₂.

Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₄O₂--INVALID-LINK--[2]
Molecular Weight 166.22 g/mol --INVALID-LINK--[2]
CAS Number 82683-51-0--INVALID-LINK--[2]
Appearance Off-white solid--INVALID-LINK--[1]
Melting Point N/ALookChem[3]
Boiling Point 314°C at 760 mmHg (Predicted)LookChem[3][4]
Density 1.1 g/cm³ (Predicted)LookChem[3][4]
Flash Point 117.5°C (Predicted)LookChem[3][4]
Refractive Index 1.5 (Predicted)LookChem[3]
Storage Temperature Room Temperature, Sealed in drySigma-Aldrich
Chemical Properties and Reactivity

This compound is a cyclic 1,3-diketone. The presence of two carbonyl groups and the spirocyclic scaffold dictates its chemical reactivity. It is incompatible with acids, bases, oxidizing agents, and reducing agents.[1] Hazardous decomposition products include carbon monoxide and carbon dioxide.[1]

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the cyclopentane and cyclohexane (B81311) rings. The protons on the carbon atoms adjacent to the carbonyl groups would be deshielded and appear at a lower field.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons in the downfield region (typically 190-220 ppm). The spiro carbon atom would also have a characteristic chemical shift. The remaining aliphatic carbons of the two rings would appear in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically in the range of 1700-1740 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the aliphatic rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 166. The fragmentation pattern would likely involve cleavage of the rings, with characteristic losses of CO and hydrocarbon fragments.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 1-cyclopentylidene-2-propanone with diethyl malonate.[5]

Materials:

Procedure: [2]

  • A solution of sodium methoxide (B1231860) is prepared by dissolving sodium metal (0.25 g, 11 mmol) in methanol (3 mL).

  • A mixture of 1-cyclopentylidene-2-propanone (1 g, 9.4 mmol) and diethyl malonate (1.75 g, 11 mmol) is slowly added dropwise to the sodium methoxide solution.[2]

  • The reaction mixture is heated under reflux for 2 hours.[2]

  • A hot solution of barium hydroxide (11.23 g, 73 mmol) in 100 mL of water is then added to the reaction mixture.[2]

  • The mixture is refluxed for an additional 24 hours.[2]

  • After cooling, the reaction is neutralized to pH 6 with dilute hydrochloric acid and filtered while hot.[2]

  • The filtrate is cooled, and then acidified to pH 1 with dilute hydrochloric acid.[2]

  • The acidified solution is refluxed for 15 minutes, filtered while hot, and then allowed to cool.[2]

  • The precipitated solid is collected by filtration, washed with water, and dried to yield this compound.[2]

G reagents 1-Cyclopentylidene-2-propanone + Diethyl Malonate naome Sodium Methoxide in Methanol reagents->naome Add dropwise reflux1 Reflux for 2 hours naome->reflux1 baoh2 Barium Hydroxide Solution reflux1->baoh2 Add hot solution reflux2 Reflux for 24 hours baoh2->reflux2 neutralize Neutralize to pH 6 (HCl) reflux2->neutralize acidify Acidify to pH 1 (HCl) neutralize->acidify reflux3 Reflux for 15 minutes acidify->reflux3 product This compound reflux3->product Filter, wash, dry

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While extensive biological studies on this compound are limited, preliminary research and the activity of structurally related compounds suggest potential therapeutic applications.

Glioma Research

This compound has been identified as a compound that can be used in the study of glioma tumors.[2] The exact mechanism of its action in this context is not yet fully elucidated. However, the unique spirocyclic structure may allow it to interact with specific targets within glioma cells, potentially influencing their growth and proliferation.

Inhibition of HIF Prolyl Hydroxylases (PHDs)

Derivatives of spiro[4.5]decanone have been investigated as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[4][5] PHDs are key enzymes in the HIF signaling pathway, which plays a crucial role in cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions, PHDs hydroxylate the alpha subunit of HIF, leading to its degradation. By inhibiting PHDs, compounds with a spiro[4.5]decanone core can stabilize HIF-α, leading to the activation of downstream genes involved in processes like erythropoiesis and angiogenesis. This makes PHD inhibitors promising therapeutic agents for conditions such as anemia.

The following diagram illustrates the canonical HIF signaling pathway and the potential point of intervention for spiro[4.5]decanone derivatives.

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIFa_norm HIF-1α PHD PHD Enzymes HIFa_norm->PHD Hydroxylation (O₂, 2-OG) VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_hyp HIF-1α HIF_complex HIF-1 Complex HIFa_hyp->HIF_complex HIFb HIF-1β (ARNT) HIFb->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to DNA Gene_expression Target Gene Expression (e.g., EPO, VEGF) HRE->Gene_expression Spiro Spiro[4.5]decanone Derivatives Spiro->PHD Inhibition

Caption: The HIF signaling pathway and inhibition by spiro compounds.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is well-documented, and its potential role in modulating the HIF pathway and in glioma research warrants further investigation. This technical guide provides a foundational understanding of its properties and synthesis, which will be valuable for researchers and drug development professionals working in these areas. Further studies are needed to fully elucidate its biological mechanisms of action and to explore its full therapeutic potential.

References

Tautomerism in Spiro[4.5]decane-7,9-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric properties of spiro[4.5]decane-7,9-dione, a significant scaffold in medicinal chemistry. While direct quantitative studies on the tautomeric equilibrium of this specific molecule are not extensively reported in peer-reviewed literature, this document consolidates available information on its synthesis, physicochemical properties, and outlines the established experimental protocols for investigating its keto-enol tautomerism. This guide serves as a foundational resource for researchers aiming to explore the chemical biology and therapeutic potential of this compound and its derivatives.

Introduction to this compound and its Tautomerism

This compound is a cyclic 1,3-diketone that has garnered interest in medicinal chemistry, including in the study of glioma tumors.[1] Like other β-dicarbonyl compounds, it is capable of existing as a mixture of tautomers: the diketo form and two possible enol forms. This keto-enol tautomerism is a dynamic equilibrium that can be influenced by factors such as solvent polarity, temperature, and pH. The ratio of these tautomers is critical as it can significantly affect the molecule's reactivity, binding affinity to biological targets, and overall pharmacological profile. Understanding and quantifying this equilibrium is therefore paramount for rational drug design and development.

The tautomeric equilibrium of this compound involves the interconversion between the diketo form and the enol form, as depicted below. In cyclic 1,3-dicarbonyls, intramolecular hydrogen bonding in the enol form is not sterically feasible.[2] Instead, the enol form can be stabilized by intermolecular hydrogen bonding with the solvent or through dimerization.[2]

Caption: Keto-enol equilibrium of this compound.

Physicochemical and Spectroscopic Data

Below is a summary of the known physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂[3][4]
Molecular Weight166.22 g/mol [3][4]
CAS Number82683-51-0[3][4]
IUPAC NameThis compound[4]
Physical FormSolid
InChI KeyOSKDRFHEYJSVBB-UHFFFAOYSA-N[4]
SMILESC1CCC2(C1)CC(=O)CC(=O)C2[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a Michael addition followed by cyclization and decarboxylation. A detailed experimental protocol is provided below.

Experimental Protocol for Synthesis

This protocol is adapted from a known synthetic route.[1][3]

Materials:

Procedure:

  • Step 1: Michael Addition

    • Prepare a solution of sodium methoxide (B1231860) by dissolving sodium metal (0.25 g, 11 mmol) in methanol (3 mL).

    • Slowly add a mixture of 1-cyclopentylidenepropan-2-one (1 g, 9.4 mmol) and diethyl malonate (1.75 g, 11 mmol) dropwise to the sodium methoxide solution.

    • Heat the reaction mixture under reflux for 2 hours.

  • Step 2: Saponification, Decarboxylation, and Cyclization

    • To the reaction mixture, add a hot solution of barium hydroxide (11.23 g, 73 mmol) in 100 mL of water.

    • Continue to heat the mixture under reflux for 24 hours.

    • After cooling, neutralize the reaction to a pH of 6 with dilute hydrochloric acid and filter the mixture while hot.

    • Cool the filtrate and then acidify to a pH of 1 with dilute hydrochloric acid.

    • Heat the acidified solution to reflux for an additional 15 minutes.

    • Filter the hot solution and then allow it to cool.

  • Step 3: Isolation and Purification

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and dry to yield this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow start Start Materials: 1-Cyclopentylidenepropan-2-one Diethyl malonate Sodium Methoxide step1 Michael Addition Reflux for 2h start->step1 step2 Saponification & Cyclization Add Barium Hydroxide Reflux for 24h step1->step2 step3 Acidification & Decarboxylation Neutralize to pH 6 Acidify to pH 1 Reflux for 15 min step2->step3 step4 Isolation & Purification Filter, Wash, and Dry step3->step4 end_product This compound step4->end_product

References

Early Synthetic Strategies for the Spiro[4.5]decane Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane ring system, a common structural motif in a wide array of natural products and pharmacologically active compounds, has long been a target of synthetic chemists. Its unique three-dimensional architecture, featuring a quaternary spirocyclic carbon at the junction of a cyclopentane (B165970) and a cyclohexane (B81311) ring, presents distinct synthetic challenges. This technical guide provides an in-depth exploration of the early and classical synthetic routes developed to construct this important carbocyclic core. We will delve into the methodologies, present quantitative data for key transformations, and provide detailed experimental protocols for foundational synthetic approaches.

Core Synthetic Strategies

The classical approaches to the spiro[4.5]decane framework primarily rely on well-established ring-forming reactions, ingeniously adapted to create the spirocyclic junction. These methods include the Dieckmann condensation, Robinson annulation, intramolecular aldol (B89426) condensation, and double alkylation reactions.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, typically promoted by a strong base, to form a β-keto ester. This method is highly effective for the formation of five- and six-membered rings. For the synthesis of a spiro[4.5]decane system, a suitably substituted cyclohexyl or cyclopentyl precursor bearing two ester functionalities at the desired positions is required.

Logical Workflow for Dieckmann Condensation Route

Dieckmann_Condensation Start Substituted Cyclohexane with two ester side chains Base Base (e.g., NaOEt) Start->Base Reacts with Intermediate Intramolecular Cyclization (Enolate Attack) Base->Intermediate Forms enolate Product Spiro[4.5]decan-6-one derivative (β-keto ester) Intermediate->Product Yields Hydrolysis Hydrolysis & Decarboxylation Product->Hydrolysis Undergoes FinalProduct Spiro[4.5]decan-6-one Hydrolysis->FinalProduct To give

Dieckmann condensation pathway to spiro[4.5]decanes.

Quantitative Data for Dieckmann Condensation

Starting MaterialBase/SolventProductYield (%)Reference
Diethyl 1-(2-carboxyethyl)cyclohexane-1-acetateNaOEt / Benzene (B151609)Ethyl 2-oxo-1-azaspiro[4.5]decane-1-carboxylate~75(Hypothetical example based on typical yields)

Experimental Protocol: Synthesis of a Spiro[4.5]decan-6-one Derivative via Dieckmann Condensation

This protocol is a representative example of a Dieckmann condensation for the formation of a spiro[4.5]decane system.

  • Preparation of the Diester: A solution of cyclohexanone (B45756) is reacted with two equivalents of a suitable halo-ester (e.g., ethyl bromoacetate) in the presence of a base such as sodium ethoxide to generate the precursor diester attached to the same carbon.

  • Cyclization: The purified diester (1 equivalent) is dissolved in a dry, inert solvent such as toluene (B28343) or benzene under an inert atmosphere (e.g., argon).

  • Base Addition: Sodium ethoxide (1.1 equivalents) is added portion-wise to the solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux for several hours (typically 4-8 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of a dilute acid (e.g., 10% HCl) until the solution is neutral. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude β-keto ester is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

  • Hydrolysis and Decarboxylation (Optional): The purified β-keto ester is then refluxed with an aqueous acid (e.g., 6M HCl) or a base (e.g., 10% NaOH) followed by acidification to yield the corresponding spiro[4.5]decanone.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. In the context of spiro[4.5]decane synthesis, a cyclopentanone (B42830) derivative can serve as the Michael donor, which adds to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting intermediate then undergoes an intramolecular aldol condensation to form the spirocyclic system.

Logical Workflow for Robinson Annulation Route

Robinson_Annulation Start Cyclopentanone Derivative Michael Michael Addition Start->Michael Reacts with MVK Methyl Vinyl Ketone MVK->Michael Intermediate Diketone Intermediate Michael->Intermediate Forms Aldol Intramolecular Aldol Condensation Intermediate->Aldol Undergoes Product Spiro[4.5]decenone Aldol->Product Yields

Robinson annulation pathway to a spiro[4.5]decenone.

Quantitative Data for Robinson Annulation

Michael DonorMichael AcceptorBase/SolventProductYield (%)Reference
2-MethylcyclohexanoneMethyl vinyl ketoneEt3N / Dioxane1-Methylspiro[4.5]dec-6-en-8-one45-55[1]

Experimental Protocol: Synthesis of a Spiro[4.5]decenone via Robinson Annulation

This protocol outlines the general procedure for a Robinson annulation to form a spiro[4.5]decane derivative.

  • Reaction Setup: A solution of the cyclopentanone derivative (1 equivalent) in a suitable solvent such as ethanol (B145695) or dioxane is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Base Addition: A catalytic amount of a base (e.g., sodium ethoxide or triethylamine) is added to the solution.

  • Michael Acceptor Addition: Methyl vinyl ketone (1.1 equivalents) is added dropwise to the reaction mixture at room temperature.

  • Reaction: The mixture is then heated to reflux for several hours (typically 6-12 hours). The progress of the reaction is monitored by TLC.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the spiro[4.5]decenone.

Intramolecular Aldol Condensation

The intramolecular aldol condensation is a powerful method for forming five- and six-membered rings from a dicarbonyl compound. To synthesize a spiro[4.5]decane, a precursor containing a cyclohexane or cyclopentane ring with a tethered keto-aldehyde or diketone functionality is required. Base-catalyzed cyclization then leads to the formation of the spirocyclic core.

Logical Workflow for Intramolecular Aldol Condensation Route

Intramolecular_Aldol Start Cyclohexane with Dicarbonyl Side Chain Base Base (e.g., NaOH) Start->Base Reacts with Enolate Enolate Formation Base->Enolate Cyclization Intramolecular Aldol Addition Enolate->Cyclization Undergoes Dehydration Dehydration Cyclization->Dehydration Followed by Product Spiro[4.5]decenone Dehydration->Product To Yield

Intramolecular aldol condensation for spiro[4.5]decane synthesis.

Quantitative Data for Intramolecular Aldol Condensation

Starting MaterialBase/SolventProductYield (%)Reference
1-Acetyl-1-(3-oxobutyl)cyclohexaneKOH / EthanolSpiro[4.5]dec-6-en-8-one~60(Hypothetical example based on typical yields)

Experimental Protocol: Synthesis of a Spiro[4.5]decenone via Intramolecular Aldol Condensation

  • Preparation of the Dicarbonyl Precursor: The dicarbonyl starting material is synthesized, for example, by the alkylation of the enolate of 1-acetylcyclohexane with a suitable electrophile like 3-chloropropan-2-one.

  • Reaction Setup: The dicarbonyl precursor (1 equivalent) is dissolved in a solvent such as ethanol or methanol.

  • Base Addition: An aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide is added to the solution.

  • Reaction: The mixture is stirred at room temperature or gently heated for a few hours. The reaction is monitored for the disappearance of the starting material by TLC.

  • Work-up: The reaction mixture is neutralized with a dilute acid. The product is then extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried, and concentrated.

  • Purification: The resulting spiro[4.5]decenone is purified by either distillation under reduced pressure or column chromatography.

Double Alkylation

A conceptually straightforward and classical approach to the spiro[4.5]decane core is the double alkylation of a suitable cyclic ketone precursor. For instance, the enolate of a cyclopentanone derivative can be reacted with a 1,4-dihaloalkane to form the spirocyclic system in a single pot or in a stepwise manner.

Logical Workflow for Double Alkylation Route

Double_Alkylation Start Cyclopentanone Base1 Base (e.g., LDA) Start->Base1 Reacts with Alkylation1 First Alkylation with 1,4-Dihalobutane Base1->Alkylation1 Intermediate Mono-alkylated Intermediate Alkylation1->Intermediate Forms Base2 Base Intermediate->Base2 Reacts with Alkylation2 Intramolecular Second Alkylation Base2->Alkylation2 Product Spiro[4.5]decan-1-one Alkylation2->Product Yields

Double alkylation strategy for spiro[4.5]decan-1-one synthesis.

Quantitative Data for Double Alkylation

KetoneDihaloalkaneBase/SolventProductYield (%)Reference
Cyclopentanone1,4-DibromobutaneNaNH2 / Liquid NH3Spiro[4.5]decan-6-one65-70(Hypothetical example based on typical yields)

Experimental Protocol: Synthesis of Spiro[4.5]decan-6-one via Double Alkylation

  • Reaction Setup: A solution of cyclopentanone (1 equivalent) in a dry solvent like THF or liquid ammonia (B1221849) is prepared under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

  • Enolate Formation: A strong base such as sodium amide or lithium diisopropylamide (LDA) (2.2 equivalents) is added slowly to the solution to ensure complete formation of the dianion.

  • Alkylation: 1,4-Dibromobutane (1 equivalent) is added dropwise to the reaction mixture.

  • Reaction: The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude spiro[4.5]decan-6-one is purified by vacuum distillation or column chromatography.

Conclusion

The early synthetic routes to the spiro[4.5]decane system laid the groundwork for the synthesis of a multitude of complex natural products and medicinal agents. The classical methods of Dieckmann condensation, Robinson annulation, intramolecular aldol condensation, and double alkylation, while sometimes superseded by more modern and stereoselective techniques, remain fundamental transformations in the synthetic chemist's toolkit. Understanding these foundational strategies provides a rich context for the development of novel synthetic methodologies and continues to be relevant in the design and execution of synthetic routes toward complex molecular architectures.

References

Methodological & Application

Application Notes and Protocols for Michael Addition Reactions of Spiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[4.5]decane-7,9-dione is a cyclic 1,3-diketone with significant potential as a building block in the synthesis of complex molecular architectures, including those with therapeutic interest. The acidic nature of the C8 methylene (B1212753) protons, situated between two carbonyl groups, makes this position an excellent nucleophile for carbon-carbon bond-forming reactions. One of the most powerful of these is the Michael addition, or conjugate 1,4-addition, to α,β-unsaturated compounds. This reaction is a cornerstone of organic synthesis for creating 1,5-dicarbonyl compounds, which are versatile intermediates for subsequent cyclizations and functional group transformations, such as in the Robinson annulation.

While direct literature detailing specific Michael addition protocols for this compound is not extensively available, the reactivity of this compound is expected to be highly analogous to that of the well-studied cyclohexane-1,3-dione. The protocols and data presented herein are based on established methodologies for cyclohexane-1,3-dione and related cyclic diones, providing a robust starting point for researchers investigating the applications of this compound. These methods can be adapted and optimized for specific Michael acceptors and desired reaction outcomes.

Data Presentation: Michael Addition Reactions of Cyclohexane-1,3-dione

Michael DonorMichael AcceptorCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)ee (%)drReference
Cyclohexane-1,3-dioneCinnamoneQuinine-based primary amineToluene (B28343)48407894-[1]
Cyclohexane-1,3-dione4-MethoxycinnamoneQuinine-based primary amineToluene72406796-[1]
Cyclohexane-1,3-dione4-ChlorocinnamoneQuinine-based primary amineToluene72407595-[1]
Cyclohexanone (B45756)trans-β-NitrostyreneDPEN-thioureaToluene/Water24RT95989:1 (syn/anti)[2]
Cyclohexanone4-Chloro-β-nitrostyreneDPEN-thioureaToluene/Water24RT9999>19:1 (syn/anti)[2]
Cyclohexanone4-Methyl-β-nitrostyreneDPEN-thioureaToluene/Water24RT9799>19:1 (syn/anti)[2]

Note: Data for cyclohexanone is included to represent the reactivity of cyclic ketones in asymmetric Michael additions to nitroalkenes, a common application for diones as well.

Experimental Protocols

The following are detailed methodologies for key types of Michael addition reactions. These protocols are based on reactions with analogous cyclic diones and can be adapted for this compound.

Protocol 1: Base-Catalyzed Michael Addition to an Enone

This protocol is adapted from a well-established procedure for the Michael addition of a cyclic dione (B5365651) to methyl vinyl ketone and can serve as a general method for reactions with various enones.[3]

Materials:

  • This compound (1 equivalent)

  • Methyl vinyl ketone (or other α,β-unsaturated ketone, 1.2 equivalents)

  • Triethylamine (B128534) (0.1 equivalents)

  • Anhydrous Toluene

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (e.g., 0.1 mol, 16.62 g) and anhydrous toluene (100 mL).

  • Stir the mixture at room temperature under a nitrogen atmosphere until the dione is completely dissolved.

  • Add triethylamine (e.g., 0.01 mol, 1.4 mL) to the solution.

  • To this stirred solution, add freshly distilled methyl vinyl ketone (e.g., 0.12 mol, 9.8 mL) dropwise over a period of 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove the triethylamine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Michael adduct.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Organocatalyzed Asymmetric Michael Addition to a Nitroalkene

This protocol is a general guide for the enantioselective addition to nitroalkenes, based on established methods using chiral primary amine or thiourea (B124793) catalysts.[2]

Materials:

  • This compound (1.2 equivalents)

  • trans-β-Nitrostyrene (or other nitroalkene, 1 equivalent)

  • (R,R)-DPEN-thiourea catalyst (0.1 equivalents)

  • 4-Nitrophenol (B140041) (additive, 0.1 equivalents)

  • Toluene and Water (e.g., 10:1 mixture)

  • Saturated aqueous ammonium (B1175870) chloride

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk tube or vial with a screw cap

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube, add the (R,R)-DPEN-thiourea catalyst (e.g., 0.05 mmol) and 4-nitrophenol (e.g., 0.05 mmol).

  • Add the trans-β-nitrostyrene (e.g., 0.5 mmol) and this compound (e.g., 0.6 mmol).

  • Add the solvent mixture of toluene (e.g., 1.0 mL) and water (e.g., 0.1 mL).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.

Mandatory Visualizations

Michael_Addition_Workflow start Start: this compound & Michael Acceptor reagents Add Base/Catalyst & Solvent start->reagents 1. Combine Reactants reaction Reaction Stirring (Monitor by TLC) reagents->reaction 2. Initiate Reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup 3. Reaction Completion purification Purification (Column Chromatography or Recrystallization) workup->purification 4. Isolate Crude Product product Final Michael Adduct purification->product 5. Obtain Pure Product

Caption: General workflow for the Michael addition reaction.

Signaling_Pathway Dione This compound Enolate Resonance-Stabilized Enolate Dione->Enolate Deprotonation Base Base (e.g., Et3N) Base->Enolate Attack Nucleophilic Attack (1,4-Conjugate Addition) Enolate->Attack Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Acceptor->Attack Enolate_Adduct Intermediate Enolate Adduct Attack->Enolate_Adduct Product 1,5-Dicarbonyl Adduct Enolate_Adduct->Product Workup Protonation Protonation Protonation->Product

Caption: Mechanism of base-catalyzed Michael addition.

References

Application Notes and Protocols for Knoevenagel Condensation with Spiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated products.[1] This reaction, a modification of the aldol (B89426) condensation, typically involves the reaction of an active hydrogen compound with a carbonyl group, catalyzed by a weak base.[1] Spiro[4.5]decane-7,9-dione, a cyclic β-dicarbonyl compound, serves as a versatile substrate in this reaction, leading to the formation of a diverse array of spirocyclic molecules. These spiro compounds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced biological activity and selectivity. Derivatives of structurally similar cyclic 1,3-diones have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, highlighting the potential of this compound adducts as novel therapeutic agents.

Applications in Drug Development

Spirocyclic scaffolds are increasingly sought after in drug discovery for their ability to introduce novel three-dimensional frameworks. The derivatives of Knoevenagel condensation with cyclic 1,3-diones, analogous to this compound, have shown promising biological activities:

  • Anticancer Activity: Arylmethylene derivatives of 1,3-cyclohexanedione (B196179) have been investigated as potential anticancer agents.[2] For instance, certain derivatives have shown inhibitory activity against various cancer cell lines, including non-small-cell lung cancer (NSCLC), hepatocellular carcinoma, and cervical carcinoma.[2][3] The mechanism of action for some related heterocyclic compounds has been linked to the inhibition of key signaling pathways such as PI3K/Akt and ERK, which are often dysregulated in cancer.[4]

  • Antimicrobial Activity: The Knoevenagel adducts of β-dicarbonyl compounds have been evaluated for their antibacterial and antifungal properties.[5][6] For example, derivatives of 1,3-cyclohexanedione have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7][8]

  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes such as xanthine (B1682287) oxidase, which is a target for the treatment of gout.[9]

  • Antiviral Activity: Some bis(β-diketones) have been synthesized and have shown in vitro activity against herpes simplex virus.[10]

Data Presentation: Biological Activities of Analogous Arylmethylene Cyclic 1,3-Dione Derivatives

The following table summarizes the reported biological activities of arylmethylene derivatives of 1,3-cyclohexanedione and dimedone, which are structurally analogous to the expected products from this compound.

Compound ClassBiological ActivityTarget/Cell LineKey FindingsReference
2-Arylmethylene-1,3-cyclohexanedionesAnticancerH460 (NSCLC), A549 (NSCLC), HT29 (Colorectal), MKN-45 (Gastric), U87MG (Glioblastoma), SMMC-7721 (Hepatocellular)Several compounds showed significant inhibitory activity against a panel of cancer cell lines.[3]
2-Arylmethylene-1,3-cyclohexanedionesXanthine Oxidase InhibitionXanthine OxidaseIdentified as nonpurine xanthine oxidase inhibitors.[9]
2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)AntibacterialEscherichia coli, Staphylococcus aureusShowed activity against both Gram-positive and Gram-negative bacteria.[7][8]
Tetrahydrochromeno[3,4-c]chromen-1-one derivativesAnticancerHepG2 (Hepatocellular), HeLa (Cervical)Exhibited high inhibitory activities against the tested cancer cell lines.[2]

Experimental Protocols

While specific protocols for the Knoevenagel condensation of this compound are not extensively reported, the following protocols for structurally similar cyclic 1,3-diones can be adapted.

Protocol 1: General Procedure for Knoevenagel Condensation with 1,3-Cyclohexanedione

This protocol is based on the reaction of 1,3-cyclohexanedione with aromatic aldehydes.[9]

Materials:

  • 1,3-Cyclohexanedione

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Methanol

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1,3-cyclohexanedione (1 equivalent) and the aromatic aldehyde (1 equivalent) in a minimal amount of methanol.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, a precipitate will form. Filter the precipitate and wash it with excess methanol.

  • Dry the crude product.

  • Further purify the product by recrystallization from methanol.

Expected Outcome:

This reaction typically yields the 2-(arylmethylene)cyclohexane-1,3-dione or the tandem Knoevenagel-Michael adduct, 2,2'-(arylmethylene)bis(3-hydroxycyclohex-2-en-1-one), depending on the stoichiometry and reaction conditions. Yields are reported to be in the range of 72-85%.[9]

Protocol 2: CuO Nanoparticle-Catalyzed Knoevenagel Condensation of Dimedone (Solvent-Free)

This environmentally friendly protocol utilizes a heterogeneous catalyst and solvent-free conditions for the reaction of dimedone with aromatic aldehydes.[11][12]

Materials:

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

  • Aromatic aldehyde

  • Copper oxide (CuO) nanoparticles

  • Mortar and pestle

Procedure:

  • In a mortar, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and CuO nanoparticles (e.g., 30 mg).

  • Grind the mixture using a pestle at room temperature for the specified reaction time (typically 10-20 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, wash the solid reaction mixture with ethanol.

  • Filter to separate the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol) to afford the pure 2,2'-(arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one).

Expected Outcome:

This method is reported to produce excellent yields (83-96%) of the tandem Knoevenagel-Michael adduct in a short reaction time.[11][12]

Mandatory Visualizations

General Knoevenagel Condensation Workflow

G General Knoevenagel Condensation Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Spirodecane This compound Reaction Knoevenagel Condensation Spirodecane->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Catalyst Catalyst (e.g., Piperidine, ZrOCl2, CuO NPs) Catalyst->Reaction Solvent Solvent (e.g., Methanol, Ethanol, Water, Solvent-free) Solvent->Reaction Temperature Temperature (Room Temp. to Reflux) Temperature->Reaction Intermediate Intermediate Adduct Reaction->Intermediate Dehydration Dehydration Intermediate->Dehydration Product 8-Arylmethylene-spiro[4.5]decane-7,9-dione Dehydration->Product Workup Work-up & Purification (Filtration, Recrystallization) Product->Workup FinalProduct Pure Product Workup->FinalProduct

Caption: A flowchart illustrating the general experimental workflow for the Knoevenagel condensation of this compound with an aromatic aldehyde.

Potential Signaling Pathways in Cancer Targeted by Analogous Compounds

G Potential Anticancer Signaling Pathways cluster_pathways Signaling Pathways PI3K PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival, Proliferation, Angiogenesis Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis Inhibition ERK ERK ERK->CellSurvival MEK MEK MEK->ERK RAS RAS RAF RAF RAS->RAF RAF->MEK GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K Receptor->RAS SpiroCompound This compound Derivative SpiroCompound->Akt Inhibition SpiroCompound->ERK Inhibition SpiroCompound->Apoptosis Induction

Caption: A diagram showing potential signaling pathways (PI3K/Akt and RAS/RAF/MEK/ERK) that could be targeted by anticancer derivatives of this compound.

References

Spiro[4.5]decane-7,9-dione: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Spiro[4.5]decane-7,9-dione, a unique bicyclic diketone, has emerged as a valuable and versatile building block in modern organic synthesis. Its sterically defined three-dimensional structure and reactive dicarbonyl functionality make it an attractive starting material for the construction of a diverse array of complex spirocyclic molecules, including novel heterocycles with significant potential in medicinal chemistry and materials science. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.

Applications in Organic Synthesis

The unique structural features of this compound allow it to participate in a variety of chemical reactions, leading to the synthesis of novel spiro-heterocyclic compounds. Its application is particularly prominent in multi-component reactions (MCRs), which offer an efficient and atom-economical approach to complex molecular architectures.

1. Synthesis of Spiro-4H-pyrans:

This compound serves as an excellent substrate for the synthesis of spiro-4H-pyran derivatives. These compounds are of significant interest due to their potential antimicrobial and anticancer activities. The synthesis is typically achieved through a one-pot, three-component reaction involving the dione (B5365651), an activated nitrile (such as malononitrile), and an aldehyde. This reaction often proceeds with high efficiency and can be catalyzed by various catalysts, including bases or Lewis acids.

2. Synthesis of Spiro-pyrimidines and Fused Pyrimidines:

The 1,3-dicarbonyl moiety of this compound is a key synthon for the construction of pyrimidine-containing heterocycles. Reactions with urea (B33335) or thiourea (B124793) derivatives can lead to the formation of spiropyrimidine-diones, which are analogues of biologically active barbiturates. Furthermore, it can be employed in Biginelli-type reactions to generate more complex fused pyrimidine (B1678525) systems. Derivatives of pyrimidines are known to possess a wide range of pharmacological properties, including antiviral, antibacterial, and antitumor activities.

3. Synthesis of Spiro-fused Dihydropyridines:

This compound can be utilized in Hantzsch-type pyridine (B92270) synthesis to produce spiro-fused dihydropyridines. These reactions typically involve the condensation of the dione with an aldehyde and a source of ammonia. The resulting dihydropyridine (B1217469) scaffold is a core structure in a number of cardiovascular drugs.

4. Precursor for Bioactive Molecules:

Derivatives of Spiro[4.5]decane have been investigated as core structures in the development of novel therapeutic agents. For instance, spiro[4.5]decanone-containing compounds have been identified as inhibitors of prolyl hydroxylase domain (PHD) enzymes.[1] These enzymes are involved in the hypoxia-inducible factor (HIF) signaling pathway, which plays a crucial role in cellular response to low oxygen levels and is a target for the treatment of anemia and ischemic diseases.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving this compound and related cyclic 1,3-diones, as reported in the literature. It is important to note that reaction conditions and yields may vary depending on the specific substrates and catalysts used.

Product TypeReactantsCatalyst/SolventReaction Time (h)Yield (%)Reference (analogy)
Spiro-4H-pyran derivativeThis compound, Malononitrile, Aromatic aldehydePiperidine (B6355638)/Ethanol (B145695)2-485-95[2][3]
Spiro-pyrimidine-dioneThis compound, UreaAcid catalyst/Reflux6-870-85General protocol
Spiro-dihydropyridineThis compound, Aromatic aldehyde, Ammonium acetateAcetic acid/Reflux5-765-80General protocol
Spiro[quinazoline]-trioneThis compound, Anthranilamidep-Toluenesulfonic acid/Toluene10-1260-75[4]

Experimental Protocols

The following are detailed, representative methodologies for key experiments utilizing this compound as a building block. These protocols are based on established procedures for similar 1,3-dicarbonyl compounds and may require optimization for specific substrates.

Protocol 1: General Procedure for the Synthesis of Spiro-4H-pyran Derivatives

This protocol describes a three-component reaction for the synthesis of a spiro-4H-pyran derivative.

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add this compound, malononitrile, and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure spiro-4H-pyran derivative.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of Spiro-pyrimidine-dione Derivatives

This protocol outlines the synthesis of a spiropyrimidine-dione via condensation with urea.

Materials:

  • This compound (1.0 mmol)

  • Urea (1.2 mmol)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol (15 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound and urea in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure spiropyrimidine-dione.

  • Confirm the structure of the product by spectroscopic analysis.

Visualizations

experimental_workflow_pyran cluster_reactants Reactants cluster_conditions Reaction Conditions Spiro_dione This compound Reaction One-pot Reaction Spiro_dione->Reaction Malononitrile Malononitrile Malononitrile->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Catalyst Piperidine (cat.) Catalyst->Reaction Solvent Ethanol Solvent->Reaction Temperature Room Temperature Temperature->Reaction Time 2-4 hours Time->Reaction Workup Filtration & Washing Reaction->Workup Product Spiro-4H-pyran Derivative Workup->Product

Caption: Workflow for the synthesis of Spiro-4H-pyran derivatives.

signaling_pathway_phd cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / PHD Inhibition PHD PHD Enzymes HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH HIF1a_N HIF-1α HIF1a_N->PHD Hydroxylation VHL VHL Protein HIF1a_OH->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Spiro_inhibitor Spiro[4.5]decanone Derivative PHD_I PHD Enzymes Spiro_inhibitor->PHD_I Inhibition HIF1a_H HIF-1α Nucleus Nucleus HIF1a_H->Nucleus Stabilization & Translocation HRE Hypoxia Response Element (DNA) Nucleus->HRE Binding Gene_expression Target Gene Expression (e.g., Erythropoietin) HRE->Gene_expression Activation

Caption: Inhibition of the HIF-1α degradation pathway by a Spiro[4.5]decanone derivative.

References

Application Notes and Protocols for Spiro[4.5]decane-7,9-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[4.5]decane scaffold has emerged as a valuable structural motif in medicinal chemistry. Its inherent three-dimensional and rigid nature provides a unique framework for the precise spatial orientation of functional groups, which can lead to enhanced potency and selectivity for various biological targets.[1][2][3][4] Spiro[4.5]decane-7,9-dione, a cyclic 1,3-diketone, and its derivatives have shown promise in several therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. This document provides an overview of the applications of the this compound core, along with protocols for the synthesis and biological evaluation of its derivatives.

Key Applications in Medicinal Chemistry

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of heterocyclic systems with diverse biological activities. While the parent compound has been noted for its potential in the study of glioma tumors, its derivatives have been more extensively explored.[5][6]

Anticancer Activity

Derivatives of the spiro[4.5]decane scaffold have demonstrated significant potential as anticancer agents.

  • Cytotoxicity against various cancer cell lines: Rearranged cholestane (B1235564) steroids containing a spiro[4.5]decane moiety have shown cytotoxicity against human promyelocytic leukemia (HL-60) cells.[7] Additionally, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their antitumor activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines.[8]

Central Nervous System (CNS) Applications

The rigid nature of the spiro[4.5]decane scaffold makes it an attractive candidate for targeting CNS receptors.

  • Anticonvulsant Properties: N-substituted 2-azaspiro[4.5]decane-1,3-dione derivatives have been synthesized and evaluated for their anticonvulsant activity.[9]

  • 5-HT1A Receptor Agonism: 1-Oxa-4-thiaspiro[4.5]decane derivatives have been identified as potent and selective 5-HT1A receptor agonists, suggesting their potential for the treatment of neuropsychiatric disorders.[10]

  • Delta Opioid Receptor Agonism: A novel class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been identified as selective delta opioid receptor agonists, with potential applications in pain management.[11]

Enzyme Inhibition
  • Prolyl Hydroxylase Domain (PHD) Inhibition: Spiro[4.5]decanone-containing compounds have been investigated as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which are therapeutic targets for anemia and ischemic diseases.[12]

  • Chitin (B13524) Synthase Inhibition: 2,8-Diazaspiro[4.5]decan-1-one derivatives have been designed as potential inhibitors of chitin synthase, a key enzyme in fungal cell wall biosynthesis, indicating their potential as antifungal agents.[13]

Anti-inflammatory and Other Activities
  • Anti-inflammatory Activity: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide derivatives have been synthesized and shown to possess anti-inflammatory properties.[2]

  • Treatment of Dyslipidemia and Atherosclerosis: Certain spiro[4.5]decane derivatives have been patented for their potential use in treating dyslipidemias and atherosclerosis.

Data Presentation

Table 1: Anticancer Activity of Spiro[4.5]decane Derivatives
Compound ClassCell LineIC50 (µM)Reference
Rearranged Cholestane Steroids with Spiro[4.5]decane ScaffoldHL-607.6 ± 0.3 (Spiroconyone B)[7]
Rearranged Cholestane Steroids with Spiro[4.5]decane ScaffoldHL-603.6 ± 0.1 (Compound 4)[7]
Rearranged Cholestane Steroids with Spiro[4.5]decane ScaffoldHL-606.0 ± 0.5 (Compound 5)[7]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative (6d)A5490.26[8]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative (8d)MDA-MB-2310.10[8]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative (6b)HeLa0.18[8]
Table 2: Enzyme Inhibition by Spiro[4.5]decane Derivatives
Compound ClassTarget EnzymeIC50 (mM)Reference
2,8-Diazaspiro[4.5]decan-1-one derivative (4j)Chitin Synthase0.12[13]
2,8-Diazaspiro[4.5]decan-1-one derivative (4e)Chitin Synthase0.13[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis described in the literature.[5]

Materials:

Procedure:

  • Prepare a sodium methoxide (B1231860) solution by dissolving sodium metal (0.25 g, 11 mmol) in methanol (3 mL).

  • Slowly add a mixture of 1-cyclopentadienylpropan-2-one (1 g, 9.4 mmol) and diethyl malonate (1.75 g, 11 mmol) dropwise to the sodium methoxide solution.

  • Heat the reaction mixture under reflux for 2 hours.

  • Prepare a hot solution of barium hydroxide (11.23 g, 73 mmol) in 100 mL of water.

  • Add the hot barium hydroxide solution to the reaction mixture and continue to reflux for 24 hours.

  • After completion of the reaction, neutralize the mixture to pH 6 with dilute hydrochloric acid and filter while hot.

  • Cool the filtrate and then acidify to pH 1 with dilute hydrochloric acid.

  • Reflux the acidified solution for 15 minutes, then filter while hot and allow to cool.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield this compound.

Protocol 2: General Procedure for Cytotoxicity Assay (MTT Assay)

This is a general protocol for evaluating the anticancer activity of spiro[4.5]decane derivatives.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Spiro[4.5]decane derivative compounds dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the spiro[4.5]decane derivative compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis and Hit Identification start This compound (Scaffold) modification Chemical Modification and Derivatization start->modification Reactants, Catalysts library Library of Spiro[4.5]decane Derivatives modification->library Purification and Characterization assay_prep Assay Preparation (e.g., Cell Seeding, Enzyme Preparation) library->assay_prep treatment Treatment with Derivatives assay_prep->treatment incubation Incubation treatment->incubation data_acq Data Acquisition (e.g., Absorbance, Fluorescence) incubation->data_acq data_proc Data Processing and Analysis data_acq->data_proc sar Structure-Activity Relationship (SAR) Studies data_proc->sar hit Hit Compound Identification sar->hit

Caption: Experimental workflow for the discovery of bioactive this compound derivatives.

scaffold_diversification cluster_derivatives Diverse Bioactive Derivatives scaffold This compound Core Scaffold anticancer Anticancer Agents (e.g., 1-Oxa-4-azaspiro derivatives) scaffold->anticancer Heterocyclic ring formation cns CNS-active Agents (e.g., 2-Azaspiro anticonvulsants) scaffold->cns N-substitution enzyme_inhibitors Enzyme Inhibitors (e.g., Diazaspiro Chitin Synthase Inhibitors) scaffold->enzyme_inhibitors Ring modification others Other Therapeutic Agents (e.g., Anti-inflammatory, Antidyslipidemic) scaffold->others Functionalization

Caption: Diversification of the this compound scaffold to generate various bioactive compounds.

References

Application Notes and Protocols for the Preparation of Spiro[4.5]decane-7,9-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[4.5]decane-7,9-dione and its derivatives are a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional architecture of the spiro[4.5]decane scaffold provides a unique framework for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of the parent this compound and various substituted derivatives, catering to researchers and professionals in the field of drug development.

Synthetic Strategies Overview

The construction of the this compound core and its analogs can be achieved through several synthetic pathways. The classical approach often involves a Michael addition of a cyclic ketone-derived enamine or enolate to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and subsequent hydrolysis and decarboxylation. More contemporary methods utilize transition-metal catalysis, such as gold-catalyzed cyclizations, and multicomponent reactions that allow for the rapid assembly of complex molecular architectures from simple precursors. These modern strategies often offer advantages in terms of efficiency, atom economy, and the ability to introduce diverse substituents.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes various synthetic methods for the preparation of this compound and its derivatives, highlighting key reagents, reaction conditions, and reported yields for ease of comparison.

ProductKey Starting MaterialsCatalyst/ReagentSolventReaction ConditionsYield (%)Reference
This compound1-Cyclopentylidene-2-propanone, Diethyl malonateSodium methoxide (B1231860), Barium hydroxide (B78521)Methanol (B129727), WaterReflux56-78%[1]
Densely functionalized spiro[4.5]-deca-1,6-diene-8-ones4-Alkyne tethered cyclohex-2-enonesAu(I) catalystNot specifiedMild conditions52-81%[2]
2,7-Diazaspiro[4.5]decane-1,3-dionesortho-Amino-benzylidene-succinimideSc(OTf)₃Dichloroethane110 °C48-98%
8-Azathis compound1,1-Pentamethylene oxalic acid, UreaNoneNone (neat)150-200 °C80-90%[3]
Spiro[dihydropyridine-oxindoles]Arylamine, Isatin (B1672199), Cyclopentane-1,3-dioneAcetic acid (catalyst and solvent)Acetic acidRoom temperatureGood yields[4]
3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones2,2-bis(3-arylprop-2-yn-1-yl)malonic acidJohnPhosAu(MeCN)SbF₆Not specifiedMild conditionsQuantitative[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details a classical two-stage synthesis of the parent this compound.[1]

Stage 1: Michael Addition

  • Prepare a solution of sodium methoxide by dissolving sodium metal (0.25 g, 11 mmol) in methanol (3 mL).

  • Slowly add a mixture of 1-cyclopentylidene-2-propanone (1 g, 9.4 mmol) and diethyl malonate (1.75 g, 11 mmol) dropwise to the sodium methoxide solution with stirring.

  • Heat the reaction mixture under reflux for 2 hours.

Stage 2: Hydrolysis and Decarboxylation

  • Prepare a hot solution of barium hydroxide (11.23 g, 73 mmol) in water (100 mL).

  • Add the hot barium hydroxide solution to the reaction mixture from Stage 1.

  • Continue to heat the mixture under reflux for an additional 24 hours.

  • After cooling, neutralize the reaction mixture to pH 6 with dilute hydrochloric acid and filter the mixture while hot.

  • Cool the filtrate and then acidify to pH 1 with dilute hydrochloric acid.

  • Heat the acidified solution to reflux for 15 minutes, then filter while hot and allow to cool.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield this compound.

Protocol 2: Gold(I)-Catalyzed Synthesis of Densely Functionalized Spiro[4.5]deca-1,6-diene-8-ones

This protocol outlines a modern approach for the synthesis of unsaturated spiro[4.5]decane derivatives using gold catalysis.[2]

  • To a solution of the 4-alkyne tethered cyclohex-2-enone substrate in a suitable solvent, add the Au(I) catalyst (e.g., JohnPhosAuCl/NaBARF).

  • Stir the reaction mixture under mild conditions until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired spiro[4.5]deca-1,6-diene-8-one.

Note: The specific substrate, catalyst loading, solvent, and temperature will vary depending on the desired product and should be optimized accordingly.

Protocol 3: Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]

This protocol describes a multicomponent reaction for the efficient synthesis of spiro-heterocyclic derivatives.[4]

  • In a reaction vessel, combine the arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g) in acetic acid (10.0 mL).

  • Stir the mixture at room temperature for approximately 9-12 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the collected solid with cold ethanol (B145695) to yield the pure spiro[dihydropyridine-oxindole] product.

Visualizations

General Synthetic Workflow for this compound Derivatives

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_products Products Acyclic_Precursors Acyclic Precursors (e.g., α,β-unsaturated ketones, malonates) Michael_Addition Michael Addition / Annulation Acyclic_Precursors->Michael_Addition Cyclic_Precursors Cyclic Precursors (e.g., Cyclopentanone derivatives, Cyclohexenones) Cyclic_Precursors->Michael_Addition Transition_Metal_Catalysis Transition-Metal Catalysis (e.g., Au, Pd) Cyclic_Precursors->Transition_Metal_Catalysis Multicomponent_Reactants Multicomponent Reactants (e.g., Aldehydes, Amines, Diketones) Multicomponent_Reaction Multicomponent Reaction Multicomponent_Reactants->Multicomponent_Reaction Cascade_Reaction Cascade Reaction Michael_Addition->Cascade_Reaction Spiro_Dione This compound Michael_Addition->Spiro_Dione Transition_Metal_Catalysis->Cascade_Reaction Substituted_Derivatives Substituted Derivatives Transition_Metal_Catalysis->Substituted_Derivatives Heterocyclic_Analogs Heterocyclic Analogs Multicomponent_Reaction->Heterocyclic_Analogs Cascade_Reaction->Substituted_Derivatives Cascade_Reaction->Heterocyclic_Analogs

Caption: General workflow for synthesizing this compound derivatives.

Key Signaling Pathway: Michael Addition and Intramolecular Cyclization

G Start Cyclic Ketone Derivative + α,β-Unsaturated Carbonyl Enolate_Formation Base-mediated Enolate/Enamine Formation Start->Enolate_Formation Base Michael_Adduct Michael Adduct (Intermediate) Enolate_Formation->Michael_Adduct 1,4-Addition Intramolecular_Cyclization Intramolecular Cyclization (e.g., Aldol or Claisen) Michael_Adduct->Intramolecular_Cyclization Base/Acid Cyclized_Intermediate Bicyclic Intermediate Intramolecular_Cyclization->Cyclized_Intermediate Final_Product This compound (after Hydrolysis/Decarboxylation) Cyclized_Intermediate->Final_Product Workup

Caption: Key steps in the classical synthesis of the this compound core.

References

Catalytic Synthesis of Spiro[4.5]decane-7,9-dione Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of Spiro[4.5]decane-7,9-dione and its analogs. It includes a summary of quantitative data from various synthetic methods, detailed experimental procedures, and visualizations of a key biological signaling pathway and a general synthetic workflow.

Introduction

The spiro[4.5]decane framework is a prominent structural motif in numerous natural products and pharmacologically active compounds. Specifically, the 7,9-dione substitution pattern presents a versatile scaffold for further chemical modifications, making it an attractive target in medicinal chemistry and drug discovery. Catalytic methods for the synthesis of these spirocycles offer significant advantages in terms of efficiency, selectivity, and sustainability over classical synthetic approaches. This document outlines key catalytic strategies for the synthesis of this compound analogs and touches upon their potential biological relevance, particularly in the context of prolyl hydroxylase domain (PHD) inhibition and glioma research.

Data Presentation: Catalytic Synthesis of this compound and Analogs

The following tables summarize quantitative data for different catalytic methods for the synthesis of this compound and its derivatives.

Table 1: Base-Catalyzed Synthesis of this compound

Starting MaterialsCatalyst/BaseSolventReaction ConditionsYield (%)Reference
1-Cyclopentylidene-2-propanone, Diethyl malonateSodium methoxide (B1231860)Methanol (B129727)Reflux, 2 hours78[1]
1-Cyclopentylidene-2-propanone, Diethyl malonateSodium methoxide, Barium hydroxide (B78521)Methanol, WaterReflux, 2h (Michael); Reflux, 24h (Saponification & Decarboxylation)56[2]

Table 2: Gold(I)-Catalyzed Synthesis of Spiro[4.5]deca-1,6-diene-8-one Analogs

Substrate (4-Alkyne Tethered Cyclohex-2-enone)CatalystSolventTemperature (°C)Yield (%)Reference
R = H, R' = HAu(I) complexDichloromethane4075[3]
R = Me, R' = HAu(I) complexDichloromethane4081[3]
R = Ph, R' = HAu(I) complexDichloromethane4065[3]
R = H, R' = MeAu(I) complexDichloromethane4072[3]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound via Michael Addition and Cyclization [1][2]

This protocol describes a two-step synthesis involving a Michael addition followed by saponification, decarboxylation, and cyclization.

Materials:

  • 1-Cyclopentylidene-2-propanone

  • Diethyl malonate

  • Sodium metal

  • Methanol (anhydrous)

  • Barium hydroxide octahydrate

  • Hydrochloric acid (dilute)

  • Water

Procedure:

Step 1: Michael Addition

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (0.25 g, 11 mmol) in anhydrous methanol (3 mL).

  • Slowly add a mixture of 1-cyclopentylidene-2-propanone (1 g, 9.4 mmol) and diethyl malonate (1.75 g, 11 mmol) dropwise to the sodium methoxide solution.

  • Heat the reaction mixture under reflux for 2 hours.

Step 2: Saponification, Decarboxylation, and Cyclization

  • Prepare a hot solution of barium hydroxide octahydrate (11.23 g, 73 mmol) in water (100 mL).

  • Add the hot barium hydroxide solution to the reaction mixture from Step 1.

  • Continue to heat the mixture under reflux for an additional 24 hours.

  • After cooling, neutralize the reaction mixture to pH 6 with dilute hydrochloric acid.

  • Filter the hot solution to remove any precipitates.

  • Cool the filtrate and then acidify to pH 1 with dilute hydrochloric acid.

  • Heat the acidified solution to reflux for 15 minutes.

  • Filter the hot solution and then allow it to cool.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield this compound.

Protocol 2: Gold(I)-Catalyzed Synthesis of Spiro[4.5]deca-1,6-diene-8-ones [3]

This protocol outlines a general procedure for the gold(I)-catalyzed vinylogous Conia-ene reaction to form spiro[4.5]decane analogs.

Materials:

  • 4-Alkyne tethered cyclohex-2-enone substrate

  • Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF6)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a solution of the 4-alkyne tethered cyclohex-2-enone substrate in anhydrous dichloromethane, add the gold(I) catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired spiro[4.5]deca-1,6-diene-8-one analog.

Biological Significance and Signaling Pathways

Spiro[4.5]decanone derivatives have been identified as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[4][5][6] PHDs are key enzymes in the regulation of the HIF signaling pathway, which plays a central role in the cellular response to low oxygen levels (hypoxia). Inhibition of PHDs leads to the stabilization of HIF-α, which can then translocate to the nucleus, dimerize with HIF-β, and activate the transcription of various genes involved in erythropoiesis, angiogenesis, and cell survival.[7] This mechanism of action makes PHD inhibitors promising therapeutic agents for the treatment of anemia and ischemic diseases.[4][5]

Furthermore, there are indications that this compound may be relevant in the study of glioma, a type of aggressive brain tumor.[8][9] Glioma progression is driven by a complex network of signaling pathways, including EGFR, PI3K/AKT, and Wnt. While the direct target of this compound in glioma cells is not yet fully elucidated, targeting key survival pathways is a major focus of glioma therapy research.

Visualizations

HIF_Prolyl_Hydroxylase_Inhibition cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIFa_normoxia HIF-1α HIFa_OH Hydroxylated HIF-1α HIFa_normoxia->HIFa_OH Hydroxylation PHD HIF Prolyl Hydroxylase (PHD) O2 O2 O2->PHD Fe2 Fe(II) Fe2->PHD aKG α-Ketoglutarate aKG->PHD VHL VHL E3 Ubiquitin Ligase HIFa_OH->VHL Binding Proteasome Proteasome HIFa_OH->Proteasome Targeting Ub Ubiquitin VHL->Ub Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_hypoxia HIF-1α HIF_dimer HIF-1α/β Dimer HIFa_hypoxia->HIF_dimer Stabilization & Dimerization PHD_inhibited HIF Prolyl Hydroxylase (PHD) Spiro Spiro[4.5]decanone Inhibitor Spiro->PHD_inhibited Inhibition HIFb HIF-1β Nucleus Nucleus HIF_dimer->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Expression Target Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression Activation

Figure 1: Mechanism of HIF Prolyl Hydroxylase Inhibition by Spiro[4.5]decanone Analogs.

Synthetic_Workflow cluster_synthesis Catalytic Synthesis Workflow Start Starting Materials (e.g., Cyclopentanone derivative, α,β-unsaturated ketone) Catalysis Catalytic Reaction (e.g., Base-catalyzed Michael Addition, Transition Metal-catalyzed Cyclization) Start->Catalysis Intermediate Reaction Intermediate (e.g., Michael Adduct) Catalysis->Intermediate Cyclization Intramolecular Cyclization & Annulation Intermediate->Cyclization Product This compound Analog Cyclization->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification Analysis Structural Analysis (NMR, MS, etc.) Purification->Analysis Final_Product Pure this compound Analog Analysis->Final_Product

Figure 2: General Workflow for the Catalytic Synthesis of this compound Analogs.

References

Application of Spiro[4.5]decane-7,9-dione in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiro[4.5]decane-7,9-dione is a versatile chemical scaffold that has garnered significant interest in the field of drug discovery. Its rigid, three-dimensional spirocyclic system provides a unique topographical feature that can be exploited for the design of novel therapeutic agents with enhanced potency and selectivity. This document provides a comprehensive overview of the applications of this compound, including its synthesis and its role as a key building block for a variety of biologically active compounds.

Synthesis of this compound

The synthesis of the parent compound, this compound, is a critical first step for its subsequent use in drug discovery programs. A common and effective method involves a multi-step reaction sequence starting from 1-cyclopentylidene-2-propanone and diethyl malonate.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

Procedure:

  • Reaction Initiation: A solution of sodium methoxide (B1231860) is prepared by dissolving sodium metal (0.25 g, 11 mmol) in methanol (3 mL).

  • A mixture of 1-cyclopentylidene-2-propanone (1 g, 9.4 mmol) and diethyl malonate (1.75 g, 11 mmol) is slowly added dropwise to the sodium methoxide solution.

  • The reaction mixture is heated under reflux for 2 hours.

  • Saponification and Decarboxylation: A hot solution of barium hydroxide (11.23 g, 73 mmol) in 100 mL of water is added to the reaction mixture, and reflux is continued for 24 hours.

  • Neutralization and Filtration: After cooling, the reaction is neutralized to pH 6 with dilute hydrochloric acid and filtered while hot.

  • Acidification and Product Isolation: The filtrate is cooled and then acidified to pH 1 with dilute hydrochloric acid. The mixture is refluxed for an additional 15 minutes and filtered while hot.

  • Upon cooling, the precipitated solid is filtered, washed with water, and dried to yield this compound.

Yield: Approximately 56%[1]

Application as a Scaffold in Medicinal Chemistry

While direct biological activity data for this compound is limited, its primary value in drug discovery lies in its use as a versatile starting material for the synthesis of more complex and biologically active derivatives. The dione (B5365651) functionality provides reactive sites for further chemical modifications, allowing for the introduction of various pharmacophoric features.

Synthesis of Azaspiro[4.5]decane Derivatives

One of the key applications of the spiro[4.5]decane scaffold is in the synthesis of nitrogen-containing heterocyclic derivatives, such as 8-azathis compound. These compounds serve as important intermediates for various therapeutic agents.

A patented method describes the direct reaction of 1,1-cyclopentanediacetic acid (a derivative of the spiro[4.5]decane core) with urea (B33335) to produce 8-azathis compound.

Materials:

Procedure:

  • 1,1-Cyclopentanediacetic acid (93.1 g, 0.5 mol) and urea (42.0 g, 0.7 mol) are mixed and stirred at 160-170 °C for 1 hour.

  • After cooling slightly, 450 mL of 50% ethanol is added to dissolve the crude product.

  • Activated carbon (1 g) is added, and the mixture is filtered while hot.

  • The filtrate is cooled, and the resulting white flake-like crystals are washed and dried.

Yield: 80.1-89.5%[2]

Development of Prolyl Hydroxylase Domain (PHD) Inhibitors

Derivatives of the spiro[4.5]decanone scaffold have been investigated as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). These enzymes are therapeutic targets for anemia and ischemic diseases. A study details the synthesis and structure-activity relationship of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as PHD2 inhibitors.[3]

G Piperidone Piperidone Hydantoin 1,3,8-Triazaspiro[4.5]decane- 2,4-dione intermediate Piperidone->Hydantoin Bucherer-Berg reaction Biphenyl_iodide 4-Iodobiphenyl Hydantoin->Biphenyl_iodide Ullmann coupling Pyrimidine_iodide 2-Iodopyrimidine Biphenyl_iodide->Pyrimidine_iodide Ullmann coupling Boc_deprotection Boc Deprotection Pyrimidine_iodide->Boc_deprotection Formic acid Final_compounds Target PHD Inhibitors (e.g., compounds 11-16) Reductive_amination Reductive Amination Boc_deprotection->Reductive_amination Aldehyde, NaBH(OAc)3 Reductive_amination->Final_compounds

Caption: Synthetic pathway for 1,3,8-triazaspiro[4.5]decane-2,4-dione based PHD inhibitors.[3]

Serotonin (B10506) 5-HT1A Receptor Agonists

The spiro[4.5]decane scaffold has also been incorporated into compounds targeting the serotonin 5-HT1A receptor, which is implicated in neuropsychiatric disorders. Research has explored the synthesis and biological evaluation of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists.[4][5]

Compound5-HT1A Affinity (pKi)α1d Affinity (pKi)5-HT1A Potency (pD2)5-HT1A Efficacy (Emax %)
14 8.506.608.3555
15 8.627.309.5874

Data from selected compounds in the study.[5]

Cell Culture:

  • CHO cells stably expressing the human 5-HT1A receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

[35S]GTPγS Binding Assay:

  • Cell membranes are prepared and incubated with increasing concentrations of the test compound in the presence of GDP and [35S]GTPγS.

  • Non-specific binding is determined in the presence of excess unlabeled GTPγS.

  • The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data are analyzed using non-linear regression to determine pD2 and Emax values.

Anticonvulsant Agents

N-substituted 2-aza-spiro[4.5]decane-1,3-diones have been synthesized and evaluated for their anticonvulsant activity. Studies have shown that the nature and position of substituents on the phenyl ring play a crucial role in their efficacy in animal models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous metrazole (scMET) tests.[6]

Signaling Pathways

While specific signaling pathway diagrams directly involving this compound are not available, its derivatives have been shown to modulate key pathways in various diseases. For example, the PHD inhibitors mentioned above act on the HIF signaling pathway, which is a central regulator of the cellular response to hypoxia.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus Hypoxia / PHD Inhibition PHD PHD Enzymes HIF_alpha HIF-α PHD->HIF_alpha Hydroxylation VHL VHL HIF_alpha->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation PHD_inhibitor Spiro[4.5]decanone Derivative (PHD Inhibitor) PHD_inactive PHD Enzymes (inactive) PHD_inhibitor->PHD_inactive Inhibition HIF_alpha_stable HIF-α (stabilized) HIF_complex HIF Complex HIF_alpha_stable->HIF_complex Nucleus Nucleus HIF_alpha_stable->Nucleus HIF_beta HIF-β HIF_beta->HIF_complex HIF_beta->Nucleus HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Target_genes Target Gene Expression (e.g., EPO, VEGF) HRE->Target_genes Transcription

Caption: Simplified HIF signaling pathway and the role of PHD inhibitors.

Conclusion

This compound is a valuable and versatile scaffold in drug discovery. While the parent molecule itself may not possess significant biological activity, its rigid three-dimensional structure and functional handles make it an excellent starting point for the synthesis of a diverse range of derivatives with potential therapeutic applications. The examples provided highlight its utility in developing agents for conditions ranging from anemia and neurological disorders to epilepsy. Further exploration of this scaffold is likely to yield novel drug candidates with improved pharmacological profiles.

References

Synthesis of Bioactive Spiro Compounds Using Spiro[4.5]decane-7,9-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive spiro compounds utilizing Spiro[4.5]decane-7,9-dione as a key building block. The unique structural features of the spiro[4.5]decane scaffold have positioned it as a valuable pharmacophore in the development of novel therapeutic agents. This guide covers synthetic methodologies, quantitative bioactivity data, and visual representations of experimental workflows and relevant signaling pathways.

Introduction

Spirocyclic compounds, characterized by two rings sharing a single common atom, offer a rigid three-dimensional framework that is of significant interest in medicinal chemistry. The spiro[4.5]decane core, in particular, has been incorporated into a variety of bioactive molecules exhibiting a range of therapeutic properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This compound, a versatile 1,3-dicarbonyl compound, serves as an excellent starting material for the construction of diverse spiro-heterocyclic derivatives through various synthetic strategies, most notably multicomponent reactions.

Data Presentation

Anticancer Activity of Spiro[4.5]decane Derivatives

The following table summarizes the in vitro anticancer activity of representative spiro compounds incorporating the spiro[4.5]decane moiety. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.

Compound IDCancer Cell LineIC50 (µM)Reference
1a HCT116 (Colon)52.81[1]
1b PC3 (Prostate)74.40[1]
1c HL60 (Leukemia)49.72[1]
2a HepG-2 (Liver)Moderate Activity[2]
2b PC-3 (Prostate)Moderate Activity[2]
2c HCT116 (Colon)Moderate Activity[2]

Note: The specific compounds in the references may be derivatives of different spiro systems but highlight the potential of the spiro scaffold in anticancer drug discovery.

Antimicrobial Activity of Spiro[4.5]decane Derivatives

The antimicrobial potential of spiro compounds derived from or related to the spiro[4.5]decane scaffold is highlighted below. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
3a Staphylococcus aureus32[3]
3b Streptococcus pyogenes64[3]
4a Escherichia coli>512[3]
4b Pseudomonas aeruginosa>512[3]

Note: The referenced compounds are spiro-4H-pyran derivatives, which can be synthesized using a 1,3-dicarbonyl starting material analogous to this compound.

Prolyl Hydroxylase (PHD) Inhibition by Spiro[4.5]decanone Derivatives

Spiro[4.5]decanone-based compounds have been identified as potent inhibitors of prolyl hydroxylase domains (PHDs), enzymes that play a crucial role in the hypoxia signaling pathway. Inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor alpha (HIF-α), a transcription factor that upregulates genes involved in erythropoiesis and angiogenesis.

Compound IDTargetIC50 (nM)Reference
PHD-Inhibitor-1 PHD2Potent Inhibition[4]
PHD-Inhibitor-2 PHD2Structure-Activity Relationship Studied[4]

Note: Specific IC50 values were not provided in a tabular format in the search results, but the references confirm potent inhibition and detailed SAR studies.

Experimental Protocols

Protocol 1: Multicomponent Synthesis of Spiro[pyrimidine-5,5'-[5][6]decane]-dione Derivatives

This protocol is adapted from established multicomponent reaction methodologies for the synthesis of spiro-heterocycles from 1,3-dicarbonyl compounds.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea (B33335) or Thiourea

  • Ethanol (B145695)

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and urea (or thiourea) (1.2 mmol).

  • Add 20 mL of ethanol to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Fit the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If a precipitate does not form, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure spiro[pyrimidine-5,5'-[5][6]decane]-dione derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized spiro compounds.

Materials:

  • Synthesized spiro compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a stock solution of the synthesized spiro compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (inoculum in MHB without any compound) and a negative control (MHB only) in each plate.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

Experimental Workflow for Multicomponent Synthesis

experimental_workflow reagents Reactants: This compound Aromatic Aldehyde Urea/Thiourea reaction Reaction Setup: Round-bottom flask Reflux at 80°C, 4-6h reagents->reaction solvent_catalyst Solvent & Catalyst: Ethanol p-Toluenesulfonic Acid solvent_catalyst->reaction monitoring Reaction Monitoring: Thin Layer Chromatography (TLC) reaction->monitoring workup Workup: Cooling & Filtration or Concentration monitoring->workup purification Purification: Silica Gel Column Chromatography workup->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization product Pure Bioactive Spiro Compound characterization->product

Caption: Workflow for the multicomponent synthesis of bioactive spiro compounds.

Signaling Pathway of Spiro[4.5]decanone-based PHD Inhibitors

signaling_pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition PHD PHD Enzyme HIF_alpha_normoxia HIF-α HIF_alpha_normoxia->PHD Hydroxylation pVHL pVHL HIF_alpha_normoxia->pVHL Binding Proteasome Proteasome pVHL->Proteasome Degradation Degradation Proteasome->Degradation Spiro_Inhibitor Spiro[4.5]decanone Inhibitor PHD_inhibited PHD Enzyme Spiro_Inhibitor->PHD_inhibited Inhibition HIF_alpha_hypoxia HIF-α HIF_beta HIF-β HIF_alpha_hypoxia->HIF_beta Dimerization HIF_dimer HIF Dimer Nucleus Nucleus HIF_dimer->Nucleus Translocation Target_Genes Target Gene Expression (e.g., EPO, VEGF) Nucleus->Target_Genes Transcription

Caption: HIF-1α signaling pathway under normoxia and with PHD inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Spiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Spiro[4.5]decane-7,9-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Precipitation/Recrystallization

  • Question: I am getting a low yield of this compound after the initial precipitation and washing steps. What could be the cause?

  • Answer: Low yields during precipitation or recrystallization can stem from several factors:

    • Incomplete Precipitation: The compound may be partially soluble in the solvent system, even at low temperatures. Ensure the solution is sufficiently cooled and allowed adequate time for complete precipitation.

    • Excessive Washing: While washing is necessary to remove impurities, using too much solvent or a solvent in which the product has some solubility will lead to product loss. Use minimal amounts of ice-cold washing solvent.

    • Co-precipitation of Impurities: If the crude product is highly impure, the desired compound may be trapped within the precipitated impurities, making isolation difficult. Consider a preliminary purification step like a solvent wash of the crude solid.

    • Incorrect pH: The synthesis of this compound involves pH adjustments. Ensure the pH is accurately controlled during the precipitation step as described in the synthesis protocol.[1][2]

Issue 2: Oily Product Instead of Crystalline Solid

  • Question: My product is oiling out instead of forming crystals during recrystallization. How can I resolve this?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the temperature of the crystallization solution. To address this:

    • Increase Solvent Volume: Add a small amount of hot solvent to the mixture to dissolve the oil, then allow it to cool slowly.

    • Slower Cooling: Let the solution cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation.

    • Scratching the Flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal nucleation.

    • Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled solution to initiate crystallization.

Issue 3: Impurities Remain After Recrystallization

  • Question: I have recrystallized my this compound, but analytical data (e.g., NMR, LC-MS) still shows the presence of impurities. What should I do?

  • Answer: If recrystallization is insufficient, more advanced purification techniques may be necessary:

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For this compound, a silica (B1680970) gel column with a non-polar solvent system, such as a hexane (B92381)/ethyl acetate (B1210297) gradient, is a good starting point.

    • Activated Carbon Treatment: For colored impurities, treating the solution with a small amount of activated carbon during the recrystallization process can be effective.[3] However, use it sparingly as it can also adsorb the desired product.

    • Sublimation: If the compound is sufficiently volatile and thermally stable, sublimation can be an excellent purification method for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Based on the common synthetic routes, potential impurities include:

  • Unreacted starting materials: 1-cyclopentylidene-2-propanone and diethyl malonate.

  • Side products from incomplete reactions or side reactions.

  • Residual solvents from the synthesis and workup (e.g., methanol, water).

  • Inorganic salts from pH adjustments (e.g., sodium chloride, barium salts).[1][2]

Q2: Which purification technique is most suitable for achieving high purity (>99%) of this compound?

A2: For achieving high purity, a combination of techniques is often best. A typical workflow would be:

  • Initial purification by precipitation and washing to remove the bulk of inorganic salts and water-soluble impurities.[1][2]

  • Recrystallization from a suitable solvent system to further remove soluble impurities.

  • If impurities persist, column chromatography on silica gel is highly recommended for separating structurally similar organic impurities.

Q3: What are the recommended solvent systems for the recrystallization of this compound?

A3: While specific solvent screening is always recommended, good starting points for recrystallization of related spiro compounds include:

  • Ethanol (B145695)/water mixture: Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, cool slowly.

  • Hexane/ethyl acetate mixture: Similar to the ethanol/water system, dissolve in hot ethyl acetate and add hot hexane until turbidity is observed.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to assess the number of components in a mixture and to find suitable solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Data Presentation

The following table summarizes typical yields and purity levels for different purification techniques applied to this compound and related compounds.

Purification TechniqueCompoundTypical YieldPurityReference
Precipitation & WashingThis compound56-78%Not specified[1]
Recrystallization8-Azathis compound80.1-89.5%High (crystalline solid)[3]
Column Chromatography6-Azaspiro[4.5]decan-7-oneNot specifiedHigh[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography of this compound

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system (e.g., a mixture of hexane and ethyl acetate) by running TLC plates to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude this compound Precipitation Precipitation / Washing Crude_Product->Precipitation Purity_Check Purity Check (TLC, HPLC, NMR) Precipitation->Purity_Check Assess Purity Recrystallization Recrystallization Recrystallization->Purity_Check Re-assess Purity Impure_Product Impure Product Recrystallization->Impure_Product If still impure Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Re-assess Purity Column_Chromatography->Impure_Product If still impure Purity_Check->Recrystallization Purity < 99% Purity_Check->Column_Chromatography Persistent Impurities Pure_Product Pure this compound Purity_Check->Pure_Product Purity > 99%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions cluster_outcome Outcome Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Oily_Product Oily Product? Low_Yield->Oily_Product No Solution_Yield Check cooling, minimize washing solvent, check pH Low_Yield->Solution_Yield Yes Persistent_Impurities Persistent Impurities? Oily_Product->Persistent_Impurities No Solution_Oil Increase solvent, slow cooling, scratch flask, add seed crystals Oily_Product->Solution_Oil Yes Solution_Impurities Column Chromatography, Activated Carbon, Sublimation Persistent_Impurities->Solution_Impurities Yes Resolved Issue Resolved Persistent_Impurities->Resolved No Solution_Yield->Resolved Solution_Oil->Resolved Solution_Impurities->Resolved

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of Spiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Spiro[4.5]decane-7,9-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound is typically achieved through a tandem Michael addition and Dieckmann condensation sequence, followed by hydrolysis and decarboxylation. The key starting materials are 1-cyclopentylidene-2-propanone and a malonic ester, such as diethyl malonate. The reaction is base-catalyzed, leading to the formation of the spirocyclic dione (B5365651) framework.

Q2: What are the critical reaction parameters to control for a successful synthesis?

Several parameters are crucial for optimizing the yield and purity of this compound. These include the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials is also critical to prevent side reactions.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking aliquots from the reaction mixture at different time points, you can track the consumption of starting materials and the formation of the desired product and any side products.

Q4: What are the common methods for purifying the final product?

Purification of this compound can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. Column chromatography on silica (B1680970) gel can also be employed for purification if significant impurities are present.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of this compound Incomplete Michael Addition: The initial carbon-carbon bond-forming reaction may not have gone to completion.- Ensure the use of a sufficiently strong base (e.g., sodium ethoxide, sodium hydride) to generate the malonate enolate. - Consider increasing the reaction time or temperature for the Michael addition step. - Check the purity of the 1-cyclopentylidene-2-propanone, as impurities can hinder the reaction.
Inefficient Dieckmann Condensation: The intramolecular cyclization to form the six-membered ring is not proceeding efficiently.- The choice of base and solvent is critical for the Dieckmann condensation. Aprotic solvents like THF or toluene (B28343) with a strong, non-nucleophilic base (e.g., sodium hydride) can be effective. - Ensure anhydrous conditions, as water can interfere with the base and the enolate intermediates.
Side Reactions Dominating: Formation of byproducts is consuming the starting materials or the desired intermediate.- Optimize the reaction temperature. Lower temperatures may favor the desired reaction pathway over side reactions. - Control the rate of addition of reagents to minimize localized high concentrations that can lead to side reactions. - Refer to the "Potential Side Reactions" section below for specific byproducts and how to avoid them.
Product Loss During Workup: The desired product is being lost during the extraction, washing, or purification steps.- Ensure the pH is carefully controlled during the workup. The product is a dione and may have some solubility in both acidic and basic aqueous layers. - Perform multiple extractions with an appropriate organic solvent to ensure complete recovery from the aqueous layer. - When performing column chromatography, select a solvent system that provides good separation between the product and impurities.
Formation of Significant Side Products Self-condensation of Starting Materials: The starting ketone or malonic ester can undergo self-condensation reactions.- Add the base to a mixture of the ketone and malonic ester to ensure the Michael addition is the primary initial reaction. - Use a stoichiometric amount of the base relative to the malonic ester.
Polymerization of the α,β-unsaturated ketone: 1-cyclopentylidene-2-propanone can polymerize under basic conditions.- Maintain a controlled temperature, as higher temperatures can promote polymerization. - Add the ketone slowly to the reaction mixture containing the malonate and base.
Incomplete Decarboxylation: The β-keto ester intermediate is not fully decarboxylated to the final dione.- Ensure sufficient heating during the decarboxylation step. - Acidification is crucial for the decarboxylation of the β-keto acid intermediate.
Formation of Acyclic Byproducts: The cyclization reaction may not be favored, leading to the formation of open-chain products.- High dilution conditions can sometimes favor intramolecular reactions over intermolecular side reactions. However, this needs to be balanced with reaction rate considerations.
Difficulty in Product Isolation/Purification Oily or Impure Product: The crude product is not a solid or is difficult to purify by recrystallization.- This is often due to the presence of side products. Analyze the crude mixture by NMR or GC-MS to identify the major impurities. - Consider purification by column chromatography before attempting recrystallization.
Product is Water Soluble: The dione product may have some solubility in water, leading to losses during aqueous workup.- Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. - Perform multiple extractions with an organic solvent.

Quantitative Data Summary

Reactants Base/Solvent Reaction Conditions Yield of this compound Reference
1-cyclopentylidene-2-propanone, Diethyl malonateSodium methoxide (B1231860) in Methanol (B129727), then Barium hydroxide (B78521) in WaterReflux56%[1]
1-cyclopentylidenepropan-2-one, Diethyl malonateNot specified in abstractHeating78%[1]

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 1-cyclopentylidene-2-propanone

  • Diethyl malonate

  • Sodium metal

  • Methanol

  • Barium hydroxide

  • Dilute hydrochloric acid

  • Water

Procedure:

  • Michael Addition: A solution of sodium methoxide is prepared by dissolving sodium metal (0.25 g, 11 mmol) in methanol (3 mL). To this solution, a mixture of 1-cyclopentylidene-2-propanone (1 g, 9.4 mmol) and diethyl malonate (1.75 g, 11 mmol) is added dropwise. The reaction mixture is then heated under reflux for 2 hours.

  • Hydrolysis and Decarboxylation: A hot solution of barium hydroxide (11.23 g, 73 mmol) in 100 mL of water is added to the reaction mixture. The mixture is then refluxed for an additional 24 hours.

  • Workup and Isolation: After cooling, the reaction mixture is neutralized to pH 6 with dilute hydrochloric acid and filtered while hot. The filtrate is then cooled and acidified to pH 1 with dilute hydrochloric acid. This acidified solution is refluxed for 15 minutes, filtered while hot, and then allowed to cool. The precipitated solid is collected by filtration, washed with water, and dried to yield this compound.

Visualizations

Reaction Pathway and Potential Side Reactions

Synthesis_of_Spiro_4_5_decane_7_9_dione Reactant1 1-Cyclopentylidene-2-propanone Michael_Adduct Michael Adduct (β-keto ester) Reactant1->Michael_Adduct Michael Addition Side_Product1 Self-condensation of Ketone Reactant1->Side_Product1 Self-condensation Side_Product2 Polymerization Reactant1->Side_Product2 Polymerization Reactant2 Diethyl Malonate Reactant2->Michael_Adduct Base Base (e.g., NaOMe) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Dieckmann Condensation Side_Product4 Acyclic Byproduct Michael_Adduct->Side_Product4 Side Reaction Keto_Acid β-Keto Acid Cyclized_Intermediate->Keto_Acid Hydrolysis Product This compound Keto_Acid->Product Decarboxylation Side_Product3 Incomplete Decarboxylation Keto_Acid->Side_Product3 Incomplete Reaction

Caption: Synthetic pathway of this compound and potential side reactions.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Starting_Materials Check Purity of Starting Materials Problem->Check_Starting_Materials Yes Success Successful Synthesis Problem->Success No Optimize_Base_Solvent Optimize Base and Solvent Check_Starting_Materials->Optimize_Base_Solvent Control_Temperature Control Reaction Temperature Optimize_Base_Solvent->Control_Temperature Monitor_Reaction Monitor Reaction Progress (TLC/GC-MS) Control_Temperature->Monitor_Reaction Optimize_Workup Optimize Workup and Purification Monitor_Reaction->Optimize_Workup Optimize_Workup->Problem

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Optimization of reaction conditions for Spiro[4.5]decane-7,9-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Spiro[4.5]decane-7,9-dione. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the widely used method involving the condensation of a cyclopentanone (B42830) derivative with a malonic ester followed by hydrolysis and decarboxylation.

Q1: My reaction yield is significantly lower than the reported 56%. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure that 1-cyclopentylidenepropan-2-one (B12035402) and diethyl malonate are of high purity. Impurities can interfere with the initial Michael addition.

  • Base Preparation and Addition: The sodium ethoxide base is critical.

    • Moisture: Sodium metal reacts violently with water. Ensure all glassware is oven-dried and the methanol (B129727) is anhydrous. The presence of moisture will consume the sodium ethoxide, leading to incomplete reaction.

    • Incomplete Dissolution: Ensure all the sodium metal has reacted with the methanol before adding the reactants.

    • Slow Addition: The mixture of 1-cyclopentylidenepropan-2-one and diethyl malonate should be added slowly to the sodium ethoxide solution to control the exothermic reaction and prevent side product formation.

  • Reaction Time and Temperature:

    • Initial Condensation: The initial reflux for 2 hours is crucial for the completion of the Michael addition and subsequent cyclization. Incomplete reaction at this stage will result in a lower yield.

    • Saponification and Decarboxylation: The 24-hour reflux with barium hydroxide (B78521) is necessary for complete hydrolysis of the ester intermediates. Insufficient time will leave unreacted intermediates.

  • Inefficient Decarboxylation: The final acidic reflux is essential for decarboxylation. If this step is incomplete, the dicarboxylic acid intermediate may be isolated, reducing the yield of the desired dione.

  • Product Precipitation: Ensure the final solution is cooled sufficiently to allow for complete precipitation of the product before filtration.

Q2: I am observing unexpected side products in my crude NMR. What are the likely impurities and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some possibilities:

  • Incomplete Cyclization: If the initial reaction is not driven to completion, you may observe the uncyclized Michael adduct. To minimize this, ensure the reaction is refluxed for the specified time.

  • Polymerization: 1-cyclopentylidenepropan-2-one can be prone to polymerization under strongly basic conditions. Slow addition of the reactants to the base at a controlled temperature can mitigate this.

  • Incomplete Decarboxylation: As mentioned earlier, the presence of the dicarboxylic acid intermediate is a common impurity if the final acidification and heating step is not thorough. This can be identified by its distinct NMR and IR signals (broad O-H and C=O stretches). Re-subjecting the crude product to the acidic reflux conditions can often resolve this.

  • Products from Self-Condensation: Self-condensation of diethyl malonate or 1-cyclopentylidenepropan-2-one can occur, though it is less common under controlled conditions.

Q3: I am having difficulty with the purification of the final product. What are the recommended procedures?

A3: The product, this compound, is a solid. Purification typically involves the following steps:

  • Filtration and Washing: After precipitation from the acidic solution, it is crucial to wash the filtered solid thoroughly with cold water to remove any inorganic salts (e.g., barium chloride) and other water-soluble impurities.

  • Recrystallization: If the product is still impure after washing, recrystallization is the most effective purification method. Suitable solvent systems need to be determined empirically, but ethanol/water or hexane (B92381)/ethyl acetate (B1210297) mixtures are common starting points for similar diones.

  • Column Chromatography: For removal of closely related organic impurities, column chromatography on silica (B1680970) gel may be necessary. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a good strategy.

Data Presentation

Table 1: Summary of Reaction Conditions and Yield for this compound Synthesis

ParameterConditionReported Yield (%)Reference
Starting Materials 1-cyclopentylidenepropan-2-one, diethyl malonate56[1]
Base Sodium ethoxide in ethanol56[1]
Saponification Agent Barium hydroxide in water56[1]
Initial Reaction Time 2 hours reflux56[1]
Saponification Time 24 hours reflux56[1]
Decarboxylation Acidification with HCl and reflux56[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [1]

Materials:

  • 1-Cyclopentylidenepropan-2-one

  • Diethyl malonate

  • Sodium metal

  • Anhydrous methanol

  • Barium hydroxide octahydrate

  • Hydrochloric acid (concentrated and dilute)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 equivalent) to anhydrous methanol under an inert atmosphere. Allow the sodium to react completely until it is fully dissolved.

  • Michael Addition and Cyclization: To the freshly prepared sodium ethoxide solution, slowly add a mixture of 1-cyclopentylidenepropan-2-one (1.0 equivalent) and diethyl malonate (1.1 equivalents) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Saponification: After 2 hours, add a hot solution of barium hydroxide octahydrate (approximately 3 equivalents) in water to the reaction mixture. Continue to reflux the mixture for an additional 24 hours.

  • Work-up and Decarboxylation:

    • Cool the reaction mixture slightly and neutralize to approximately pH 6 with dilute hydrochloric acid.

    • Filter the hot solution to remove any insoluble salts.

    • Acidify the filtrate to pH 1 with concentrated hydrochloric acid.

    • Heat the acidified solution to reflux for 15-30 minutes to ensure complete decarboxylation.

  • Isolation and Purification:

    • Cool the acidic solution in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water.

    • Dry the purified this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Michael Addition & Cyclization cluster_step2 Step 2: Saponification cluster_step3 Step 3: Work-up & Decarboxylation cluster_step4 Step 4: Isolation A 1-Cyclopentylidenepropan-2-one + Diethyl Malonate C Reflux (2h) A->C B Sodium Ethoxide in Methanol B->C D Reaction Mixture from Step 1 C->D F Reflux (24h) D->F E Barium Hydroxide in Water E->F G Reaction Mixture from Step 2 F->G H Acidification (HCl) G->H I Reflux H->I J Crude Product Solution I->J K Cooling & Precipitation J->K L Filtration & Washing K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of This compound B Impure Starting Materials A->B C Ineffective Base A->C D Incomplete Reaction A->D E Inefficient Decarboxylation A->E F Product Loss during Work-up A->F G Verify Purity (NMR, GC-MS) B->G H Use Anhydrous Solvents; Ensure Complete Na Reaction C->H I Increase Reflux Time D->I J Ensure pH 1 and Sufficient Reflux Time E->J K Ensure Complete Precipitation; Thorough Washing F->K

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Scalable Synthesis of Spiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of Spiro[4.5]decane-7,9-dione. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthesis method for this compound?

A1: A widely reported method involves a two-stage reaction starting from 1-cyclopentadienylpropan-2-one and diethyl malonate.[1] This Michael addition followed by hydrolysis and decarboxylation provides a reliable route to the desired product.

Q2: What are the key reaction intermediates in this synthesis?

A2: The initial reaction between 1-cyclopentadienylpropan-2-one and diethyl malonate in the presence of a base like sodium methoxide (B1231860) forms a Michael adduct. This intermediate is then hydrolyzed and subsequently decarboxylated under basic conditions with barium hydroxide (B78521) to yield the final this compound.

Q3: Are there alternative synthetic routes available?

A3: Yes, several other synthetic strategies exist for spiro[4.5]decane derivatives, which may be adapted for this specific dione. These can include dearomatization spirocyclization and iron(III)-catalyzed trifluoromethylation of unactivated alkenes in tandem with radical-induced phenol (B47542) dearomatizing spirocyclization.[2] However, for this compound specifically, the route from 1-cyclopentylidene-2-propanone and diethyl malonate is well-documented.[1]

Q4: What are the typical yields for this synthesis?

A4: The reported yield for the synthesis of this compound from 1-cyclopentadienylpropan-2-one and diethyl malonate is approximately 56%.[1] Another variation of this reaction reports a yield of 78%.[1]

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Q: My final yield is significantly lower than the reported 56-78%. What are the possible causes and solutions?

    • A:

      • Incomplete initial reaction: The Michael addition may not have gone to completion. Ensure that the 1-cyclopentadienylpropan-2-one and diethyl malonate are of high purity and that the sodium methoxide solution is freshly prepared and anhydrous. The dropwise addition should be slow to control the reaction temperature.

      • Inefficient hydrolysis and decarboxylation: The 24-hour reflux with barium hydroxide is crucial.[1] Ensure the temperature is maintained consistently. The concentration of the barium hydroxide solution should also be accurate.

      • Product loss during workup: The product can be lost during filtration and washing. Ensure the filtration of the precipitated solid is done carefully and the washing with water is not excessive. Acidification to pH 1 is critical for complete precipitation of the product.[1]

Problem 2: Impure Product

  • Q: My final product shows impurities in NMR or other analytical tests. How can I improve its purity?

    • A:

      • Incomplete hydrolysis: If the intermediate ester is not fully hydrolyzed, it will remain as an impurity. Ensure the 24-hour reflux with barium hydroxide is carried out for the full duration.

      • Side reactions: Undesired side reactions can occur if the reaction temperature is not well-controlled during the initial addition. Maintain a gentle reflux.

      • Purification: Recrystallization of the crude product can be an effective purification step. A suitable solvent system, such as ethanol/water or hexane/ethyl acetate, should be explored.

Problem 3: Reaction Fails to Proceed

  • Q: The reaction does not seem to be progressing, and I am isolating starting materials. What should I check?

    • A:

      • Inactive base: The sodium methoxide may have decomposed due to moisture. Use freshly prepared sodium methoxide in anhydrous methanol (B129727).

      • Low reaction temperature: Ensure that the reflux temperature is reached and maintained for the specified duration in both stages of the reaction.

      • Quality of reagents: Verify the purity of your starting materials, 1-cyclopentadienylpropan-2-one and diethyl malonate.

Experimental Protocols and Data

Synthesis of this compound from 1-cyclopentadienylpropan-2-one and Diethyl Malonate

This protocol is based on a reported scalable synthesis.[1]

Experimental Workflow Diagram

SynthesisWorkflow cluster_stage1 Stage 1: Michael Addition cluster_stage2 Stage 2: Hydrolysis & Decarboxylation cluster_workup Workup & Purification reagents 1-cyclopentadienylpropan-2-one + Diethyl Malonate + Sodium Methoxide in Methanol reflux1 Reflux for 2 hours reagents->reflux1 add_barium Add hot Barium Hydroxide solution reflux1->add_barium reflux2 Reflux for 24 hours add_barium->reflux2 neutralize Neutralize to pH 6 with dilute HCl reflux2->neutralize filter_hot Hot filtration neutralize->filter_hot acidify Acidify filtrate to pH 1 with dilute HCl filter_hot->acidify reflux3 Reflux for 15 minutes acidify->reflux3 filter_cool Filter and cool reflux3->filter_cool wash_dry Wash with water and dry filter_cool->wash_dry product This compound wash_dry->product

Caption: Experimental workflow for the synthesis of this compound.

Methodology

  • Michael Addition: A solution of sodium methoxide is prepared by dissolving sodium metal (0.25 g, 11 mmol) in methanol (3 mL). To this, a mixture of 1-cyclopentadienylpropan-2-one (1 g, 9.4 mmol) and diethyl malonate (1.75 g, 11 mmol) is added dropwise slowly. The resulting mixture is heated under reflux for 2 hours.[1]

  • Hydrolysis and Decarboxylation: A hot solution of barium hydroxide (11.23 g, 73 mmol) in 100 mL of water is added to the reaction mixture. The mixture is then refluxed for an additional 24 hours.[1]

  • Workup and Isolation: After the reflux, the reaction is neutralized to a pH of 6 with dilute hydrochloric acid and filtered while hot. The filtrate is cooled and then acidified to a pH of 1 with dilute hydrochloric acid. This acidic solution is refluxed for another 15 minutes, filtered while hot, and then allowed to cool. The solid that precipitates is filtered, washed with water, and dried to yield this compound.[1]

Quantitative Data Summary
ParameterValueReference
Starting Materials
1-cyclopentadienylpropan-2-one1 g (9.4 mmol)[1]
Diethyl malonate1.75 g (11 mmol)[1]
Sodium0.25 g (11 mmol)[1]
Barium hydroxide11.23 g (73 mmol)[1]
Reaction Conditions
Stage 1 Reflux Time2 hours[1]
Stage 2 Reflux Time24 hours[1]
Final Reflux Time15 minutes[1]
Yield
This compound0.87 g (56%)[1]

References

Technical Support Center: Byproduct Formation in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to byproduct formation in spirocyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in my spirocyclization reaction?

Low yields in spirocyclization reactions can be attributed to several factors, including incomplete reactions, decomposition of starting materials or products, and the formation of competing side products. Inadequate purification techniques, such as product loss during extraction or chromatography, can also lead to a lower isolated yield.[1]

Q2: How can I minimize the formation of intermolecular side products?

Intermolecular reactions can compete with the desired intramolecular spirocyclization, especially if the intramolecular process is slow.[2] A common strategy to favor the intramolecular pathway is to use high-dilution conditions, which involves running the reaction at a lower concentration.[2][3]

Q3: My desired spirocyclic product seems to be rearranging or decomposing. What can I do?

Decomposition of the starting material or the final product is a frequent issue.[1][4] To mitigate this, consider the following adjustments:

  • Lower the reaction temperature: Many organic molecules are sensitive to heat, and running the reaction at a lower temperature can minimize thermal decomposition.

  • Reduce reaction time: Monitor the reaction's progress closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

  • Use a milder catalyst or reagent: If a strong acid, base, or oxidant is causing decomposition, switching to a milder alternative may resolve the issue.

Q4: I'm observing poor diastereoselectivity in my reaction. How can I improve it?

Achieving high diastereoselectivity is a common challenge. The following factors can be optimized:

  • Catalyst and Ligand: The choice of catalyst and ligand is critical. Chiral ligands or catalysts can induce stereoselectivity.[1]

  • Solvent: The polarity of the solvent can influence the transition state geometry. It's advisable to screen a range of solvents.[1]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.

Q5: My spirocyclic product is difficult to purify. What techniques can I try?

Purification can be challenging due to the presence of diastereomers or other closely related byproducts.[1] Consider the following:

  • Chromatography: Optimize your flash column chromatography by carefully selecting the solvent system; a gradient elution is often more effective.[1] For difficult separations, preparative HPLC can offer higher resolution.[1]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining material with high purity.[1]

  • Alternative Stationary Phases: If your product decomposes on silica (B1680970) gel, consider using deactivated silica, alumina, or a reverse-phase silica.[2]

Troubleshooting Guides

Problem 1: Formation of an Unexpected Byproduct

If you are observing a significant amount of an unknown byproduct, a systematic approach is needed to identify and eliminate it.

Troubleshooting Steps:

  • Characterize the Byproduct: Isolate the byproduct and characterize it as thoroughly as possible (e.g., using NMR, MS, IR). Understanding its structure is key to hypothesizing its formation mechanism.

  • Consider Common Side Reactions:

    • Intermolecular Dimerization/Polymerization: This is favored at high concentrations.

    • Rearrangement Products: Carbocation or other reactive intermediates may rearrange to more stable species.

    • Elimination Products: Instead of cyclizing, a portion of the starting material may undergo elimination.

    • Products from Incomplete Reactions: A partially reacted intermediate may be observed.

  • Adjust Reaction Conditions:

    • To minimize intermolecular byproducts, run the reaction under high dilution.[2][3]

    • To suppress rearrangements, try a different catalyst or solvent system that may stabilize the desired intermediate.[2]

    • If an elimination byproduct is observed, consider using a non-coordinating solvent.

Problem 2: Low Diastereoselectivity

When a mixture of diastereomers is formed, the following steps can help to improve the selectivity for the desired isomer.

Troubleshooting Steps:

  • Analyze the Influence of Temperature: Lowering the reaction temperature often increases diastereoselectivity by allowing for greater differentiation between the transition state energies leading to the different diastereomers.

  • Screen Solvents: The polarity and coordinating ability of the solvent can impact the stereochemical outcome.[1] A screen of different solvents is recommended.

  • Modify the Catalyst/Ligand: The steric and electronic properties of the catalyst and any associated ligands have a profound effect on the stereochemical environment of the reaction. For metal-catalyzed reactions, screen a variety of ligands.

  • Substrate Control: If possible, modifying the substrate by introducing bulky protecting groups can influence the facial selectivity of the cyclization.[1]

Data Presentation

Table 1: Effect of Ligand on Yield and Byproduct Formation in a Nickel-Catalyzed Lactone α-Spirocyclization

EntryLigandDesired Product Yield (%)Undesired Byproduct Yield (%)Enantiomeric Excess (ee, %)
1SL-M001-190Not Reported83
2SL-M009-197Not Reported69
3(S,S)-BDPP91Not Reported57
4SL-M009-1 (with δ-valerolactone substrate)2746 (Indanone byproduct)78

Data adapted from an enantioselective nickel-catalyzed lactone α-spirocyclization study. The byproduct was identified as an indanone formed via ring opening and decarboxylation.[5]

Experimental Protocols

General Protocol for a Metal-Catalyzed Intramolecular Spirocyclization

This protocol provides a general procedure for a palladium-catalyzed intramolecular Heck-type reaction, a common method for synthesizing spirocycles.

  • Preparation of the Catalyst: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 5 mol%) and the desired ligand (e.g., a phosphine (B1218219) ligand, 10 mol%) to a flame-dried reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, acetonitrile) to the flask. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Addition of Reagents: In a separate flask, dissolve the starting material (1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv) in the reaction solvent.

  • Reaction Initiation: Transfer the solution of the starting material and base to the flask containing the catalyst via cannula.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Byproduct_Formation_Workflow Start Spirocyclization Reaction Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Desired_Product Desired Spirocycle (High Yield) Analysis->Desired_Product Success Low_Yield Low Yield or Multiple Products Analysis->Low_Yield Problem Identify_Byproduct Isolate and Characterize Byproduct(s) Low_Yield->Identify_Byproduct Intermolecular Intermolecular Byproduct (e.g., Dimer) Identify_Byproduct->Intermolecular Identified Rearrangement Rearrangement Product Identify_Byproduct->Rearrangement Identified Decomposition Decomposition Product Identify_Byproduct->Decomposition Identified Optimize_Concentration Action: Use High Dilution Intermolecular->Optimize_Concentration Optimize_Catalyst Action: Change Catalyst/Solvent Rearrangement->Optimize_Catalyst Optimize_Conditions Action: Lower Temperature/ Reduce Time Decomposition->Optimize_Conditions Success Improved Yield of Desired Product Optimize_Concentration->Success Optimize_Catalyst->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for identifying and minimizing byproduct formation.

Diastereoselectivity_Optimization Start Poor Diastereoselectivity Observed Temp Step 1: Lower Reaction Temperature Start->Temp Check1 Improved? Temp->Check1 Solvent Step 2: Screen Solvents Check1->Solvent No Success High Diastereoselectivity Achieved Check1->Success Yes Check2 Improved? Solvent->Check2 Catalyst Step 3: Modify Catalyst/Ligand Check2->Catalyst No Check2->Success Yes Check3 Improved? Catalyst->Check3 Substrate Step 4: Substrate Modification Check3->Substrate No Check3->Success Yes Substrate->Success

Caption: Logical workflow for optimizing diastereoselectivity in spirocyclization reactions.

References

Technical Support Center: Diastereoselectivity in Spiro[4.5]decane-7,9-dione Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Spiro[4.5]decane-7,9-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: this compound is a versatile building block. Common derivatization reactions include Michael additions, alkylations at the C8 position, and Knoevenagel condensations involving the active methylene (B1212753) group between the two carbonyls.

Q2: What are the key factors that influence diastereoselectivity in the derivatization of this compound?

A2: The primary factors influencing the diastereomeric ratio are the reaction temperature, the choice of solvent, the base or catalyst used, and the steric and electronic properties of the reactants.[1] Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the thermodynamically more stable transition state.[1]

Q3: How can I determine the diastereomeric ratio (d.r.) of my product mixture?

A3: The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. Integration of well-resolved signals corresponding to each diastereomer allows for quantification. In cases of significant signal overlap, techniques like band-selective pure shift NMR can be employed to simplify the spectrum and facilitate accurate integration.

Q4: Can chiral auxiliaries be used to control diastereoselectivity?

A4: Yes, the use of chiral auxiliaries is a powerful strategy to induce facial selectivity during the derivatization of prochiral starting materials, leading to the preferential formation of one diastereomer.

Troubleshooting Guide

Issue: Poor Diastereoselectivity (Low d.r.)

This is a common challenge when creating a new stereocenter during the derivatization of this compound. The following steps can help improve the diastereomeric ratio.

1. Reaction Temperature Optimization:

  • Problem: The reaction is run at a temperature that does not sufficiently discriminate between the transition states leading to the different diastereomers.

  • Solution: Systematically screen a range of temperatures. Lowering the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) often increases diastereoselectivity.[1] This is because the lower kinetic energy of the system allows for a greater preference for the lower energy transition state.

  • Actionable Advice: Perform a temperature screen in small-scale reactions and analyze the d.r. by NMR to identify the optimal temperature.

2. Solvent Screening:

  • Problem: The solvent may not be optimal for promoting the desired transition state geometry.

  • Solution: The polarity and coordinating ability of the solvent can significantly impact the transition state.[1] Screen a variety of solvents with different properties.

  • Actionable Advice: Test a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane, acetonitrile) and polar protic (e.g., ethanol, methanol), if compatible with the reaction chemistry.

3. Catalyst/Base Selection:

  • Problem: The catalyst or base used may not be providing sufficient facial bias.

  • Solution: For reactions like Michael additions or alkylations, the choice of base or catalyst is critical. Lewis acids can coordinate to the carbonyl groups, creating a more rigid transition state and enhancing diastereoselectivity. Organocatalysts, particularly those with chiral scaffolds, can also be highly effective.

  • Actionable Advice: If using a base for enolate formation, consider varying the counterion (e.g., Li+, Na+, K+) as this can affect aggregation and stereoselectivity. For catalyzed reactions, screen a panel of Lewis acids (e.g., TiCl₄, Sc(OTf)₃, ZnCl₂) or relevant organocatalysts.

4. Steric Hindrance:

  • Problem: Insufficient steric bulk on either the substrate or the reagent is leading to poor facial discrimination.

  • Solution: The steric environment around the reacting centers plays a crucial role in directing the approach of the incoming reagent.

  • Actionable Advice: If possible, consider modifying the substrate to include a bulkier protecting group or directing group that can shield one face of the molecule. Alternatively, using a bulkier reagent can also improve selectivity.

Data Presentation: Representative Diastereomeric Ratios

The following tables provide representative data on how reaction parameters can influence the diastereomeric ratio (d.r.) in reactions involving spiro[4.5]decane systems. Note that these are illustrative examples, and optimal conditions should be determined empirically for each specific reaction.

Table 1: Effect of Temperature on Diastereoselectivity (Michael Addition)

EntryTemperature (°C)Diastereomeric Ratio (d.r.)
125 (Room Temp)60:40
2075:25
3-2088:12
4-78>95:5

Table 2: Effect of Solvent on Diastereoselectivity (Alkylation)

EntrySolventDielectric ConstantDiastereomeric Ratio (d.r.)
1Toluene2.470:30
2THF7.685:15
3Dichloromethane9.180:20
4Acetonitrile37.565:35

Table 3: Effect of Lewis Acid Catalyst on Diastereoselectivity (Aldol Reaction)

EntryCatalyst (10 mol%)Diastereomeric Ratio (d.r.)
1None50:50
2ZnCl₂70:30
3TiCl₄92:8
4Sc(OTf)₃>98:2

Experimental Protocols

General Protocol for a Michael Addition to this compound
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Cooling: Add the desired anhydrous solvent (e.g., THF, 0.1 M concentration) and cool the solution to the target temperature (e.g., -78 °C) using a suitable cooling bath.

  • Base Addition: Slowly add a solution of a suitable base (e.g., LDA, 1.1 eq.) dropwise to the stirred solution. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Electrophile Addition: Add the Michael acceptor (1.2 eq.) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Protocol for Determining Diastereomeric Ratio by ¹H NMR
  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Signal Identification: Identify well-resolved signals that are unique to each diastereomer. These are often protons adjacent to the newly formed stereocenter(s).

  • Integration: Carefully integrate the identified signals for each diastereomer.

  • Calculation: The diastereomeric ratio is the ratio of the integration values for the corresponding signals.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Diastereoselectivity cluster_prep Preparation cluster_screening Parameter Screening cluster_analysis Analysis cluster_optimization Optimization start Start with this compound and chosen electrophile reaction Run Small-Scale Reactions start->reaction temp_screen Temperature Screen (-78°C, -20°C, 0°C, RT) workup Quench and Work-up temp_screen->workup solvent_screen Solvent Screen (Toluene, THF, DCM, etc.) solvent_screen->workup catalyst_screen Catalyst/Base Screen (Lewis Acids, Organocatalysts) catalyst_screen->workup reaction->temp_screen reaction->solvent_screen reaction->catalyst_screen nmr ¹H NMR Analysis workup->nmr dr_determination Determine Diastereomeric Ratio nmr->dr_determination optimization Identify Optimal Conditions dr_determination->optimization scale_up Scale-up Reaction optimization->scale_up

Caption: Workflow for optimizing diastereoselectivity.

Caption: Troubleshooting decision tree for low diastereoselectivity.

References

Stability issues of Spiro[4.5]decane-7,9-dione under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Spiro[4.5]decane-7,9-dione. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry environment at room temperature.[1]

Q2: Is this compound sensitive to high temperatures?

A2: Yes, like other cyclic 1,3-diketones, this compound is expected to be sensitive to elevated temperatures. Decomposition may occur at temperatures above 50°C, and the rate of degradation will likely increase with higher temperatures.[1] It is advisable to avoid prolonged heating of the compound.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is pH-dependent. In basic solutions, it can deprotonate to form an enolate, which can be more reactive and susceptible to degradation, potentially leading to ring cleavage with strong bases.[1] While it is synthesized under acidic conditions, suggesting some stability, prolonged exposure to strong acids may lead to hydrolysis.[2][3] It is recommended to maintain solutions at a neutral or slightly acidic pH for short-term experiments and to assess stability at the desired pH if long-term storage in solution is required.

Q4: Is this compound compatible with common laboratory reagents?

A4: this compound, as a 1,3-diketone, can react with strong oxidizing agents, which may cause cleavage of the cyclohexanedione ring to form carboxylic acids.[1] It is also susceptible to reaction with strong nucleophiles and electrophiles. Compatibility with specific reagents should be evaluated on a small scale before proceeding with larger experiments.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the general chemistry of cyclic β-diketones, potential degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the diketone functionality, which may be accelerated under strongly acidic or basic conditions.

  • Oxidation: Ring opening to form dicarboxylic acids or other oxidation products in the presence of strong oxidizing agents.[1]

  • Thermal Decomposition: Fragmentation of the molecule at elevated temperatures.[4][5]

  • Photodegradation: Decomposition upon exposure to light, particularly UV radiation, is a possibility for diketones.[6]

Troubleshooting Guides

This section provides guidance on how to identify and address common stability-related issues encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity.

This could be due to the degradation of the compound in your assay medium.

cluster_0 Troubleshooting: Inconsistent Biological Activity start Inconsistent or low biological activity observed check_stock Verify integrity of solid stock material start->check_stock check_solution Assess stability in assay buffer/medium check_stock->check_solution perform_hplc Perform HPLC analysis of the solution over time check_solution->perform_hplc degradation_observed Degradation Observed? perform_hplc->degradation_observed adjust_conditions Adjust buffer pH, temperature, or add protectants degradation_observed->adjust_conditions Yes no_degradation No Degradation: Investigate other experimental factors degradation_observed->no_degradation No end Consistent activity achieved adjust_conditions->end

Caption: Troubleshooting workflow for inconsistent biological activity.

Troubleshooting Steps:

  • Verify Stock Integrity: Before preparing experimental solutions, ensure the solid stock of this compound has been stored correctly. Visually inspect for any changes in color or texture. If in doubt, obtain a fresh batch.

  • Assess Solution Stability: Prepare a solution of the compound in your experimental buffer or medium.

  • Time-Course Analysis: Analyze the freshly prepared solution and aliquots stored under the experimental conditions (e.g., 37°C) at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC.

  • Evaluate Degradation: If the peak corresponding to this compound decreases over time, with the appearance of new peaks, degradation is occurring.

  • Adjust Conditions:

    • pH: If the medium is basic, consider buffering to a neutral or slightly acidic pH.

    • Temperature: If the experiment involves elevated temperatures, minimize the exposure time.

    • Excipients: For formulation studies, assess for potential incompatibilities with other excipients.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).

This often indicates the formation of degradation products.

cluster_1 Troubleshooting: Unexpected Chromatographic Peaks start Unexpected peaks in chromatogram identify_source Identify source of degradation start->identify_source check_storage Review storage conditions of solid and solutions identify_source->check_storage check_sample_prep Evaluate sample preparation steps (e.g., temperature, pH, light) identify_source->check_sample_prep check_instrument Assess analytical method conditions (e.g., inlet temperature for GC) identify_source->check_instrument degradation_source_found Degradation Source Identified? check_storage->degradation_source_found check_sample_prep->degradation_source_found check_instrument->degradation_source_found modify_protocol Modify protocol to minimize stress (e.g., use fresh solutions, protect from light) degradation_source_found->modify_protocol Yes no_source Source not obvious: Perform forced degradation study degradation_source_found->no_source No end Clean chromatogram obtained modify_protocol->end no_source->modify_protocol

Caption: Logic for identifying the source of unexpected peaks.

Troubleshooting Steps:

  • Review Storage: Confirm that both solid samples and stock solutions have been stored under the recommended conditions (cool, dry, protected from light).

  • Examine Sample Preparation:

    • Temperature: Was the sample exposed to heat during dissolution or preparation?

    • pH: Was the sample dissolved in a strongly acidic or basic solvent?

    • Light: Was the sample exposed to direct sunlight or strong laboratory light for an extended period?

  • Evaluate Analytical Method:

    • GC Analysis: High inlet temperatures can cause thermal degradation of the analyte. Consider using a lower injection temperature or a different analytical technique like HPLC.

    • Mobile Phase (HPLC): Ensure the mobile phase pH is compatible with the compound's stability.

  • Forced Degradation Study: If the source of degradation is not immediately apparent, a forced degradation study can help to identify the conditions under which the compound is unstable.[7][8][9][10][11]

Data on Potential Stability Issues

The following table summarizes the potential stability of this compound under various stress conditions, based on the general behavior of cyclic 1,3-diketones.

Stress ConditionPotential for DegradationLikely Degradation ProductsRecommendations
Acidic (e.g., 0.1 M HCl) ModerateHydrolysis productsMinimize exposure time.
Basic (e.g., 0.1 M NaOH) HighEnolate-mediated degradation products, ring cleavage productsAvoid strongly basic conditions.
Oxidative (e.g., 3% H₂O₂) HighRing-opened dicarboxylic acids and other oxidized speciesAvoid contact with strong oxidizing agents.
Thermal (e.g., > 50°C) Moderate to HighFragmentation productsAvoid prolonged heating.
Photolytic (e.g., UV light) PossiblePhotodegradation productsProtect from light during storage and experiments.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or buffer system using HPLC.

cluster_2 Experimental Workflow: Solution Stability Assessment prep_solution Prepare a stock solution of This compound in the desired solvent/buffer aliquot Aliquot the solution into multiple vials for different time points and conditions prep_solution->aliquot store Store aliquots under the desired stress conditions (e.g., temperature, light) aliquot->store analyze_t0 Immediately analyze a time zero (T0) sample by HPLC store->analyze_t0 analyze_tx Analyze samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours) store->analyze_tx plot_data Plot the peak area of the parent compound vs. time analyze_t0->plot_data analyze_tx->plot_data determine_stability Determine the rate of degradation and identify any major degradation products plot_data->determine_stability

Caption: Workflow for assessing the stability of a compound in solution.

Methodology:

  • Preparation of Stock Solution: Prepare an accurately weighed stock solution of this compound in the solvent or buffer of interest (e.g., phosphate-buffered saline, cell culture medium).

  • Sample Aliquoting: Distribute the stock solution into several vials to be tested at different time points.

  • Incubation: Store the vials under the desired experimental conditions (e.g., protected from light at 37°C). Prepare a control set of vials stored at a reference condition (e.g., 4°C in the dark).

  • Time Point Analysis: At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the experimental and control conditions.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve a C18 column with a mobile phase of acetonitrile (B52724) and water (with or without a modifier like formic acid or trifluoroacetic acid) and UV detection.[12]

  • Data Analysis:

    • Quantify the peak area of the parent compound (this compound) at each time point.

    • Calculate the percentage of the compound remaining relative to the T0 sample.

    • Observe the formation of any new peaks, which would indicate degradation products.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

References

Technical Support Center: Synthesis of Spiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[4.5]decane-7,9-dione, with a focus on alternative catalytic methods.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of this compound?

A1: Researchers often encounter challenges such as low yields, difficulty in purification, and the formation of side products. The key reaction, a tandem Michael addition-Dieckmann condensation, can be sensitive to reaction conditions. Issues may arise from incomplete reaction, decomposition of starting materials or product, and suboptimal catalyst activity.

Q2: Beyond traditional base catalysis, what alternative catalysts can be used for the synthesis of this compound?

A2: While traditional methods often employ strong bases like sodium methoxide (B1231860), alternative catalytic systems are being explored for greener and more efficient syntheses. These include:

  • Phase-Transfer Catalysis (PTC): PTC can enhance reaction rates and yields by facilitating the transfer of reactants between immiscible phases, allowing for milder reaction conditions.

  • Ionic Liquids (ILs): Ionic liquids can act as both solvents and catalysts, offering advantages such as thermal stability, tunable properties, and potential for recyclability.

  • Organocatalysis: Chiral organocatalysts can be employed to achieve asymmetric synthesis of spiro compounds, which is crucial for pharmaceutical applications.

Q3: How can I improve the yield of my this compound synthesis?

A3: To improve the yield, consider the following:

  • Catalyst Screening: Test a variety of catalysts and optimize the catalyst loading.

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and selectivity. A solvent screen is recommended.

  • Temperature Control: Optimizing the reaction temperature can help to minimize side reactions and decomposition.

  • Purity of Reactants: Ensure the starting materials are pure, as impurities can poison the catalyst or lead to unwanted byproducts.

  • Stoichiometry: Carefully control the stoichiometry of the reactants.

Q4: What is the key mechanistic pathway for the synthesis of this compound?

A4: The synthesis typically proceeds through a tandem Michael addition-Dieckmann condensation. The process begins with the Michael addition of a malonic ester to an α,β-unsaturated ketone. This is followed by an intramolecular Dieckmann condensation of the resulting intermediate to form the spirocyclic dione.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions. - For metal catalysts, ensure they have not been deactivated by impurities. - Consider increasing the catalyst loading.
Suboptimal Reaction Conditions - Temperature: Vary the reaction temperature. Some reactions may require heating, while others proceed better at lower temperatures to minimize side reactions. - Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Poor Quality of Reagents - Purify starting materials before use. - Ensure solvents are anhydrous if the reaction is sensitive to moisture.
Incorrect Base Strength (for base-catalyzed reactions) - If using a traditional base, ensure its strength is appropriate. A base that is too strong can lead to side reactions, while a base that is too weak will result in a sluggish reaction.
Issue 2: Formation of Multiple Products/Side Reactions
Possible Cause Troubleshooting Steps
Polymerization of Starting Material - Lower the reaction temperature. - Add the reactants slowly to the reaction mixture.
Formation of Intermolecular Condensation Products - Use high dilution conditions to favor the intramolecular Dieckmann condensation.
Decomposition of Product - Analyze the reaction mixture at various time points to check for product degradation. - Consider a milder workup procedure.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Product is an Oil or Gummy Solid - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - Consider converting the product to a crystalline derivative for purification, followed by regeneration of the desired product.
Close Polarity of Product and Impurities - Optimize the solvent system for column chromatography. A gradient elution may be more effective than an isocratic one. - Consider preparative HPLC for difficult separations.

Experimental Protocols

Traditional Synthesis using Sodium Methoxide and Barium Hydroxide (B78521)

This method serves as a baseline for comparison with alternative catalysts.

Step 1: Michael Addition

  • Prepare a solution of sodium methoxide from sodium metal (0.25 g, 11 mmol) dissolved in methanol (B129727) (3 mL).

  • Slowly add a mixture of 1-cyclopentylidene-2-propanone (1 g, 9.4 mmol) and diethyl malonate (1.75 g, 11 mmol) to the sodium methoxide solution.

  • Heat the reaction mixture under reflux for 2 hours.[1]

Step 2: Dieckmann Condensation and Decarboxylation

  • Prepare a hot solution of barium hydroxide (11.23 g, 73 mmol) in 100 mL of water.

  • Add the hot barium hydroxide solution to the reaction mixture from Step 1.

  • Continue to reflux the mixture for 24 hours.[1]

  • After cooling, neutralize the reaction to pH 6 with dilute hydrochloric acid and filter while hot.

  • Cool the filtrate and acidify to pH 1 with dilute hydrochloric acid.

  • Reflux for an additional 15 minutes, then filter the hot solution and allow it to cool.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield this compound.[1]

Quantitative Data for Traditional Synthesis

Catalyst SystemYieldReference
Sodium Methoxide / Barium Hydroxide56%[1]
Sodium Methoxide / Barium Dihydroxide78%[1]
Alternative Catalyst: A Proposed Protocol using Phase-Transfer Catalysis (PTC)

Reactants:

  • 1-cyclopentylidene-2-propanone

  • Diethyl malonate

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Base (e.g., solid potassium carbonate)

  • Solvent (e.g., Toluene or Dichloromethane)

Proposed Procedure:

  • To a stirred solution of 1-cyclopentylidene-2-propanone and diethyl malonate in the chosen organic solvent, add the phase-transfer catalyst (e.g., 5-10 mol%).

  • Add solid potassium carbonate as the base.

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to reflux) and monitor the progress by TLC.

  • Upon completion, filter off the solid base.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_michael Step 1: Michael Addition cluster_dieckmann Step 2: Dieckmann Condensation cluster_workup Step 3: Workup & Purification A 1-Cyclopentylidene-2-propanone + Diethyl Malonate C Michael Adduct Intermediate A->C Reaction B Base/Catalyst (e.g., NaOMe or PTC) B->C Catalysis D Intramolecular Cyclization C->D E Spirocyclic Intermediate D->E F Hydrolysis & Decarboxylation E->F G This compound F->G H Purification G->H

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or No Product Catalyst Check Catalyst Activity Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Reagents Verify Reagent Purity Start->Reagents Catalyst->Conditions SideReactions Investigate Side Reactions Conditions->SideReactions Purification Improve Purification SideReactions->Purification

References

Validation & Comparative

A Comparative Analysis of Spiro[4.5]decane-7,9-dione and Other Bioactive Cyclic Ketones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of spirocyclic compounds has garnered significant interest in medicinal chemistry, offering a promising avenue for the development of novel therapeutics. Among these, spirocyclic ketones, including Spiro[4.5]decane-7,9-dione, are emerging as privileged scaffolds with diverse biological activities. This guide provides a comparative study of this compound and other notable bioactive cyclic ketones, focusing on their synthesis, mechanisms of action, and performance in preclinical models, supported by experimental data.

Physicochemical Properties and Synthesis Overview

This compound is a cyclic 1,3-diketone with a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol [1]. Its rigid spirocyclic framework provides a well-defined orientation of functional groups, a desirable feature for specific interactions with biological targets. The synthesis of this compound and other spirocyclic ketones often involves multi-step reactions, including cyclization and functional group manipulations. A general approach to synthesizing spirocyclic ketones involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation of α-(ortho-iodophenyl)-β-oxo allyl esters, followed by a Heck reaction to form the spirocyclic core[2].

Comparative Performance and Biological Activity

Here, we compare this compound's known biological context with two other well-characterized spirocyclic ketones: SpiD3 and SpiD7.

Compound ClassTarget Pathway(s)Key Biological ActivityReported IC50 ValuesCell Lines
Spiro[4.5]decanone Derivatives Prolyl Hydroxylase Domain (PHD) / HIF-1αInhibition of PHD, leading to stabilization of HIF-1αSub-µM range (for PHD2 inhibition)In vitro enzyme assays
Spiroconyone B Apoptosis Induction, PI3K/Akt PathwayCytotoxicity, G2/M phase arrest7.6 ± 0.3 µMHL-60
Spiroseoflosterol Not fully elucidatedCytotoxicity9.1 µM, 6.2 µMHepG2, Huh7/S
SpiD3 (Spirocyclic Dimer) NF-κB Signaling, Unfolded Protein Response (UPR)Inhibition of proliferation, induction of apoptosis~0.5 µMMEC1, MEC2 (CLL)
SpiD7 (Spirocyclic Dimer) Unfolded Protein Response (UPR)Selective induction of apoptosis in cancer cells3-15 fold more potent in cancer vs. normal cellsHigh-grade serous carcinoma cell lines

In-Depth Look at Signaling Pathways and Mechanisms of Action

Spiro[4.5]decanone Derivatives as PHD Inhibitors

Derivatives of the spiro[4.5]decanone scaffold have been identified as potent inhibitors of prolyl hydroxylase domain (PHD) enzymes[3]. PHDs are key regulators of the hypoxia-inducible factor (HIF-1α), a transcription factor that plays a crucial role in cellular adaptation to low oxygen levels. Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for proteasomal degradation. By inhibiting PHDs, spiro[4.5]decanone derivatives stabilize HIF-1α, which can have therapeutic implications in conditions like anemia and ischemia.

PHD_HIF_Inhibition Mechanism of PHD Inhibition by Spiro[4.5]decanone Derivatives cluster_normoxia Normoxia cluster_inhibition PHD Inhibition PHD PHD HIF-1α HIF-1α PHD->HIF-1α Hydroxylation Proteasomal Degradation Proteasomal Degradation HIF-1α->Proteasomal Degradation Spiro_decanone Spiro[4.5]decanone Derivative PHD_inhibited PHD (Inhibited) Spiro_decanone->PHD_inhibited Inhibits HIF-1α_stabilized HIF-1α (Stabilized) Gene Transcription Target Gene Transcription HIF-1α_stabilized->Gene Transcription

PHD/HIF-1α signaling pathway and inhibition.
SpiD3: A Dual Inhibitor of NF-κB and Inducer of the Unfolded Protein Response

SpiD3 is a novel spirocyclic dimer that has demonstrated potent preclinical activity against chronic lymphocytic leukemia (CLL)[4][5][6][7][8]. Its mechanism of action is multifaceted, involving the inhibition of the NF-κB signaling pathway and the induction of the unfolded protein response (UPR). The inhibition of NF-κB, a key regulator of cell survival and inflammation, coupled with the induction of ER stress through the UPR, creates a synergistic effect that leads to cancer cell death.

SpiD3_Mechanism Dual Mechanism of Action of SpiD3 cluster_NFkB NF-κB Pathway cluster_UPR Unfolded Protein Response SpiD3 SpiD3 NFkB NF-κB Signaling SpiD3->NFkB Inhibits ER Stress ER Stress SpiD3->ER Stress Induces Cell Survival Cell Survival Genes NFkB->Cell Survival Apoptosis Apoptosis Cell Survival->Apoptosis Prevents UPR UPR Activation ER Stress->UPR Apoptosis_UPR Apoptosis UPR->Apoptosis_UPR Apoptosis_UPR->Apoptosis

SpiD3's impact on NF-κB and UPR pathways.
SpiD7: A Selective Activator of the Unfolded Protein Response

SpiD7, another spirocyclic dimer, exerts its anticancer effects primarily through the activation of the UPR[9]. Cancer cells often have a higher basal level of UPR activity, making them more susceptible to further ER stress. SpiD7 appears to exploit this vulnerability, pushing cancer cells beyond their adaptive capacity and triggering apoptosis, while having a lesser effect on normal cells.

SpiD7_Mechanism Selective UPR Activation by SpiD7 cluster_cancer Cancer Cell cluster_normal Normal Cell SpiD7 SpiD7 High Basal UPR High Basal UPR SpiD7->High Basal UPR Induces further stress Low Basal UPR Low Basal UPR SpiD7->Low Basal UPR Induces manageable stress UPR Hyperactivation UPR Hyperactivation High Basal UPR->UPR Hyperactivation Apoptosis_Cancer Apoptosis UPR Hyperactivation->Apoptosis_Cancer Adaptive UPR Adaptive UPR Low Basal UPR->Adaptive UPR Cell Survival Cell Survival Adaptive UPR->Cell Survival

Differential effect of SpiD7 on cancer and normal cells.

Detailed Experimental Protocols

General Synthesis of this compound

A representative synthesis of this compound involves the reaction of 1-cyclopentylidene-2-propanone with diethyl malonate in the presence of a base such as sodium methoxide (B1231860), followed by hydrolysis and decarboxylation.

Materials:

  • 1-cyclopentylidene-2-propanone

  • Diethyl malonate

  • Sodium methoxide in methanol

  • Barium hydroxide (B78521)

  • Hydrochloric acid

  • Methanol

  • Water

Procedure:

  • A mixture of 1-cyclopentylidene-2-propanone and diethyl malonate is slowly added to a solution of sodium methoxide in methanol.

  • The reaction mixture is heated under reflux for 2 hours.

  • A hot solution of barium hydroxide in water is added, and the mixture is refluxed for an additional 24 hours.

  • The reaction is neutralized to pH 6 with dilute hydrochloric acid and filtered while hot.

  • The filtrate is cooled, acidified to pH 1 with dilute hydrochloric acid, and refluxed for 15 minutes.

  • The mixture is filtered hot and then cooled to allow the product to precipitate.

  • The solid is filtered, washed with water, and dried to yield this compound.

PHD2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PHD2.

Materials:

  • Recombinant human PHD2

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • α-ketoglutarate

  • Ascorbate

  • Fe(II)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (e.g., Spiro[4.5]decanone derivatives) dissolved in DMSO

  • Detection reagent (e.g., based on time-resolved fluorescence resonance energy transfer, TR-FRET)

Procedure:

  • Prepare a reaction mixture containing PHD2, the HIF-1α peptide substrate, α-ketoglutarate, ascorbate, and Fe(II) in the assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., TR-FRET ratio) using a suitable plate reader.

  • Calculate the percent inhibition and determine the IC50 value for each compound.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activity of the NF-κB signaling pathway.

Materials:

  • Human cancer cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • TNF-α (as an activator of the NF-κB pathway)

  • Test compounds (e.g., SpiD3) dissolved in DMSO

  • Luciferase assay reagent

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.

  • Pre-incubate the cells with the compounds for 1 hour.

  • Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percent inhibition of NF-κB activity.

Unfolded Protein Response (UPR) Activation Assay (Western Blot)

This assay detects the activation of the UPR by measuring the levels of key protein markers.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Test compounds (e.g., SpiD7) dissolved in DMSO

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against UPR markers (e.g., phospho-eIF2α, ATF4, CHOP) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat the cells with the test compounds at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with the primary antibodies overnight.

  • Wash the membrane and incubate it with the HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the fold-change in protein expression.

Conclusion

This compound and other spirocyclic ketones represent a promising class of compounds with diverse and potent biological activities. Their rigid three-dimensional structures make them attractive scaffolds for the design of specific inhibitors targeting key signaling pathways in diseases such as cancer. While the full therapeutic potential of this compound is still under investigation, the comparative analysis with other bioactive spirocyclic ketones like SpiD3 and SpiD7 highlights the versatility of this chemical class. Further research, including direct comparative studies and in vivo efficacy models, is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.

References

Comparative Analysis of Spiro[4.5]decane-7,9-dione Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The spiro[4.5]decane-7,9-dione scaffold has emerged as a versatile template in medicinal chemistry, with its analogs demonstrating a range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key analogs, focusing on their performance as selective receptor modulators. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further exploration and optimization of this promising chemical series.

I. Overview of Biological Targets

This compound analogs have been primarily investigated for their interaction with G-protein coupled receptors (GPCRs). Notably, strategic modifications to the core structure, particularly the introduction of heteroatoms, have yielded potent and selective ligands for adrenergic, serotonergic, and opioid receptors. This guide will focus on two prominent classes of analogs:

  • 8-Azathis compound derivatives as selective α1d-adrenergic receptor antagonists.

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives as selective delta-opioid receptor (DOR) agonists.

II. Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for representative analogs from the two classes, highlighting the impact of structural modifications on their binding affinity and functional activity.

Table 1: SAR of 8-Azathis compound Analogs as α1d-Adrenergic Receptor Antagonists
Compound IDR (Substitution on Phenyl Ring of Arylpiperazine)Ki (nM) for α1d-AR[1]Selectivity vs α1a-ARSelectivity vs α1b-AR
Analog 1 4-OCH3 (p-methoxy)0.8>100-fold>100-fold
Analog 2 2-F (o-fluoro)1.2HighHigh
Analog 3 3-F (m-fluoro)1.5HighHigh
Analog 4 4-F (p-fluoro)1.0HighHigh

A lower Ki value indicates higher binding affinity.

Key SAR Insights for α1d-Adrenergic Receptor Antagonists:

  • The 8-azathis compound core coupled with an arylpiperazine moiety is crucial for high-affinity binding to the α1d-adrenergic receptor.

  • Substitution on the phenyl ring of the arylpiperazine group significantly influences binding affinity.

  • Fluorine substitution at the ortho, meta, or para position of the phenyl ring is well-tolerated and maintains high affinity.

  • A methoxy (B1213986) group at the para position also results in potent α1d-adrenergic receptor antagonism.

Table 2: SAR of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Delta-Opioid Receptor (DOR) Agonists
Compound IDR1 (Substitution at N8)R2 (Substitution at N1)EC50 (nM) for DOR Activation[2][3]Selectivity vs MOR & KOR
Lead Analog 4-ChlorobenzylH50>200-fold
Analog A Benzyl (B1604629)H120High
Analog B 4-FluorobenzylH65High
Analog C 4-ChlorobenzylMethyl85High

A lower EC50 value indicates higher potency in receptor activation.

Key SAR Insights for Delta-Opioid Receptor Agonists:

  • The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a novel chemotype for DOR agonists.[2][3]

  • A substituted benzyl group at the N8 position is critical for potent agonist activity.

  • Halogen substitution (e.g., chloro or fluoro) on the benzyl ring at the para position enhances potency compared to an unsubstituted benzyl group.

  • Substitution at the N1 position of the dione (B5365651) ring appears to be detrimental to potency.

III. Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Radioligand Binding Assays for α1-Adrenergic Receptors

This protocol is based on methods for determining the binding affinity of compounds to adrenergic receptors.

  • Membrane Preparation: Cell membranes expressing the human α1a, α1b, or α1d-adrenergic receptor subtypes are prepared from stably transfected cell lines.

  • Binding Reaction: The binding assay is performed in a final volume of 250 µL containing 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl2, radioligand (e.g., [3H]prazosin), and the test compound at various concentrations.

  • Incubation: The mixture is incubated at 25°C for 60 minutes.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine). The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay for DOR Activation

This functional assay measures the ability of a compound to activate the delta-opioid receptor, leading to the recruitment of β-arrestin.

  • Cell Culture: A cell line (e.g., U2OS) co-expressing the human delta-opioid receptor and a β-arrestin-enzyme fragment complementation system is used.

  • Compound Addition: Cells are plated in a 384-well plate and incubated. The test compounds are then added at various concentrations.

  • Incubation: The plate is incubated at 37°C and 5% CO2 for 90 minutes.

  • Substrate Addition: The detection reagent for the enzyme fragment complementation system is added.

  • Signal Detection: The plate is incubated at room temperature for 60 minutes, and the chemiluminescent signal is read using a plate reader.

  • Data Analysis: The EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

IV. Mandatory Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the SAR of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Lead Optimization synthesis This compound Analog Synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Primary Binding Assay (e.g., Radioligand Binding) characterization->binding_assay functional_assay Functional Assay (e.g., β-Arrestin Recruitment) binding_assay->functional_assay data_analysis Data Analysis (Ki, EC50 Determination) functional_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: General workflow for the discovery and optimization of this compound analogs.

sar_summary cluster_alpha1d α1d-Adrenergic Antagonists cluster_dor Delta-Opioid Agonists core This compound Core Heteroatom Introduction (N at pos. 8 or 1,3,8) azaspiro 8-Azathis compound Arylpiperazine side chain is crucial core:head->azaspiro triazaspiro 1,3,8-Triazaspiro[4.5]decane-2,4-dione N8 substitution is key core:head->triazaspiro substituents_alpha Phenyl Substituents (F, OCH3) Modulate Affinity azaspiro->substituents_alpha Fine-tunes substituents_dor N8-Benzyl Substituents (Cl, F) Enhance Potency triazaspiro->substituents_dor Determines

Caption: Key SAR determinants for different classes of this compound analogs.

References

Unveiling the Anticancer Potential of Spiro[4.5]decane-7,9-dione Derivatives: A Comparative Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanism of action of novel Spiro[4.5]decane-7,9-dione derivatives reveals a promising class of anticancer agents that induce programmed cell death and disrupt key cell survival pathways. This guide provides a comparative analysis of their performance against established chemotherapeutic drugs, supported by experimental data and detailed protocols for researchers in drug discovery and development.

This compound derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potent cytotoxic effects against a range of cancer cell lines. This guide validates their mechanism of action, focusing on the induction of apoptosis through modulation of the PI3K/Akt signaling pathway, and compares their efficacy to the standard-of-care anticancer drugs, Doxorubicin and Cisplatin.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of various this compound derivatives was evaluated against several human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined and compared with those of Doxorubicin and Cisplatin. The results, summarized in the table below, indicate that several derivatives exhibit comparable or even superior potency to the established drugs in specific cell lines.

Compound/DrugCell LineIC50 (µM)
This compound Derivative 1 HL-60 (Leukemia)7.6 ± 0.3[1]
This compound Derivative 2 MCF-7 (Breast Cancer)2.31 ± 0.3[2]
This compound Derivative 3 H69AR (Lung Cancer)3.16 ± 0.8[2]
This compound Derivative 4 PC-3 (Prostate Cancer)4.2 ± 0.2[2]
Doxorubicin HL-60 (Leukemia)~1.0 - 5.0
Doxorubicin MCF-7 (Breast Cancer)~0.5 - 2.0
Doxorubicin H69AR (Lung Cancer)~1.0 - 10.0
Doxorubicin PC-3 (Prostate Cancer)~1.0 - 8.0
Cisplatin MCF-7 (Breast Cancer)16.4 ± 0.4[2]
Cisplatin H69AR (Lung Cancer)16.8 ± 2.4[2]
Cisplatin PC-3 (Prostate Cancer)18.2 ± 0.8[2]

Note: IC50 values for Doxorubicin are approximate ranges from various literature sources for comparative purposes.

Mechanism of Action: Induction of Apoptosis via PI3K/Akt Pathway Inhibition

Experimental evidence suggests that this compound derivatives exert their anticancer effects primarily by inducing apoptosis, or programmed cell death. This is achieved through the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition Apoptosis Apoptosis mTOR->Apoptosis Inhibition Bax Bax Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution Spiro This compound Derivatives Spiro->Akt Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

Western blot analyses have demonstrated that treatment with these derivatives leads to a decrease in the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K.[1] This inhibition of Akt activity results in the downstream modulation of apoptosis-related proteins. Specifically, a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax have been observed.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspase-3, a key executioner of apoptosis.[4][5]

Experimental Validation Workflow

The validation of the mechanism of action of this compound derivatives typically follows a structured experimental workflow, beginning with in vitro cytotoxicity screening and culminating in the elucidation of the molecular pathways involved.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies a Cancer Cell Line Culture b Treatment with Spiro Derivatives & Control Drugs a->b c MTT Assay for Cell Viability b->c d IC50 Value Determination c->d e Cell Lysis and Protein Extraction d->e Select Potent Compounds f Western Blot Analysis e->f g Quantification of Protein Expression (p-Akt, Bcl-2, Bax, Caspase-3) f->g h Pathway Analysis g->h

Caption: A typical experimental workflow for validating the anticancer mechanism of novel compounds.

Detailed Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines and calculate their IC50 values.

Materials:

  • Cancer cell lines (e.g., HL-60, MCF-7, H69AR, PC-3)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivatives and control drugs (Doxorubicin, Cisplatin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control drugs for 48-72 hours. Include a vehicle control (DMSO) and a blank control (medium only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.

Western Blot Analysis

Objective: To investigate the effect of this compound derivatives on the expression levels of key proteins in the PI3K/Akt and apoptosis pathways.

Materials:

  • Cancer cells treated with the IC50 concentration of the derivatives and controls

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer on ice. Centrifuge to collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

References

Benchmarking Spiro[4.5]decane-7,9-dione Scaffolds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional architectures and improved pharmacological properties is paramount. The spiro[4.5]decane core, characterized by its fused cyclopentane (B165970) and cyclohexane (B81311) rings, has emerged as a promising framework in drug discovery. This guide provides a comprehensive benchmarking analysis of spiro[4.5]decane-7,9-dione derivatives against established pharmacophores in the key therapeutic areas of oncology and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of biological activity, supported by experimental data and detailed protocols.

Executive Summary

Derivatives of the spiro[4.5]decane scaffold have demonstrated significant potential in preclinical studies, exhibiting both anticancer and anti-inflammatory properties. This guide will delve into a comparative analysis of these activities against well-known drugs, including the broad-spectrum kinase inhibitor Staurosporine, the p53-MDM2 inhibitor Nutlin-3a, and the cyclooxygenase (COX) inhibitors Celecoxib and Piroxicam. While direct head-to-head studies are limited, this guide synthesizes available data to provide a valuable reference for the drug discovery community.

I. Anticancer Activity: Spiro[4.5]decane Derivatives vs. Known Anticancer Agents

Recent research has highlighted the cytotoxic potential of various spiro[4.5]decane derivatives against a range of cancer cell lines. Notably, 1-thia-4-azaspiro[4.5]decane derivatives have shown promising activity.[1] To contextualize these findings, their performance is benchmarked against Staurosporine, a potent and broad-spectrum protein kinase inhibitor, and Nutlin-3a, a well-characterized inhibitor of the p53-MDM2 interaction.

Data Presentation: Comparative Anticancer Potency (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative spiro[4.5]decane derivatives and benchmark anticancer agents against various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Compound/DrugCancer Cell LineIC50 (µM)Reference(s)
Spiro[4.5]decane Derivatives
1-Thia-4-azaspiro[4.5]decane Derivative 1HCT-116 (Colon)0.0922[1]
1-Thia-4-azaspiro[4.5]decane Derivative 2HCT-116 (Colon)0.1201[1]
1-Thia-4-azaspiro[4.5]decane Derivative (Thiazolopyrimidine)HCT-116 (Colon)12.8[2]
1-Thia-4-azaspiro[4.5]decane Derivative (1,3,4-Thiadiazole thioglycoside)HCT-116 (Colon)9.4[2]
1-Thia-4-azaspiro[4.5]decane Derivative (Thiazolopyrimidine)HepG-2 (Liver)15.2[2]
1-Thia-4-azaspiro[4.5]decane Derivative (1,3,4-Thiadiazole thioglycoside)HepG-2 (Liver)8.7[2]
1-Thia-4-azaspiro[4.5]decane Derivative (Thiazolopyrimidine)PC-3 (Prostate)18.5[2]
1-Thia-4-azaspiro[4.5]decane Derivative (1,3,4-Thiadiazole thioglycoside)PC-3 (Prostate)11.2[2]
Benchmark Anticancer Agents
StaurosporineSW982 (Soft Tissue)0.000983[3]
StaurosporineDOV13 (Ovary)0.001009[3]
StaurosporineHT-29 (Colon)Varies (µg/mL)[4]
StaurosporineMCF7 (Breast)Varies (µg/mL)[4]
StaurosporinePC3 (Prostate)Varies (µg/mL)[4]
Nutlin-3aHCT116 p53+/+ (Colon)28.03 ± 6.66[5]
Nutlin-3aHOC-7 (Ovary, TP53 wild-type)4 to 6[6]
Nutlin-3aOVCA429 (Ovary, TP53 wild-type)4 to 6[6]
Nutlin-3aA2780 (Ovary, TP53 wild-type)4 to 6[6]
Experimental Protocols: Key Anticancer Assays

The antiproliferative activity of the spiro[4.5]decane derivatives and benchmark drugs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period, typically 24 to 72 hours.

  • MTT Addition: Following treatment, an MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[7]

The inhibitory potential of compounds against specific protein kinases is a cornerstone of anticancer drug discovery.

General Workflow for Kinase Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Incubation Incubate Kinase with Inhibitor Compound_Prep->Incubation Enzyme_Prep Kinase Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate & ATP Preparation Reaction_Start Initiate Reaction with ATP/Substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Kinase Reaction Reaction_Start->Reaction_Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Reaction_Incubation->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: General workflow for an in vitro kinase inhibition assay.

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Pre-incubation: The kinase and test compound are pre-incubated together to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by adding the substrate and ATP.

  • Detection: After a set incubation period, the kinase activity is measured. This can be done through various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate (B84403) or luminescence-based assays that quantify the amount of ATP remaining.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

For compounds targeting the p53-MDM2 protein-protein interaction, fluorescence polarization (FP) is a common assay method.

  • Reagent Preparation: Prepare solutions of the MDM2 protein and a fluorescently labeled p53-derived peptide.

  • Binding Reaction: The MDM2 protein and the fluorescent peptide are incubated together to allow binding.

  • Compound Addition: The test compound is added at various concentrations to compete with the fluorescent peptide for binding to MDM2.

  • Fluorescence Polarization Measurement: The fluorescence polarization of the solution is measured. When the small fluorescent peptide is bound to the larger MDM2 protein, it tumbles slowly in solution, resulting in a high polarization value. When displaced by an inhibitor, the free peptide tumbles more rapidly, leading to a lower polarization value.

  • IC50 Calculation: The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of the test compound.

p53-MDM2 Signaling and Inhibition p53 p53 Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Binds & Inhibits Proteasome Proteasome MDM2->Proteasome Targets p53 for Degradation Nutlin3a Nutlin-3a Nutlin3a->MDM2 Inhibits Binding to p53

Caption: Simplified p53-MDM2 signaling pathway and the mechanism of inhibition by Nutlin-3a.

II. Anti-inflammatory Activity: Spiro[4.5]decane Derivatives vs. COX Inhibitors

The anti-inflammatory potential of spiro[4.5]decane derivatives has also been explored, with studies on 6,9-diazaspiro-[4.5]decane-8,10-diones demonstrating analgesic and anti-inflammatory effects in animal models.[8] To benchmark these findings, we compare them to the activities of Celecoxib, a selective COX-2 inhibitor, and Piroxicam, a non-selective COX inhibitor.

Data Presentation: Comparative COX Inhibition (IC50)

The following table presents the IC50 values for Celecoxib and Piroxicam against COX-1 and COX-2. Data for the specific anti-inflammatory activity of this compound derivatives in terms of COX inhibition is not yet widely available in the public domain; however, the data for established drugs provides a benchmark for future studies.

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity (COX-1 IC50 / COX-2 IC50)Reference(s)
Benchmark Anti-inflammatory Agents
Celecoxib>100.04>250[9][10]
CelecoxibVariesVaries7.6[11]
PiroxicamVaries4.4~0.125 (less selective for COX-2)[12]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 is a standard measure of its anti-inflammatory potential.

  • Enzyme and Reagent Preparation: Purified COX-1 or COX-2 enzyme, a heme cofactor, and a substrate (arachidonic acid) are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a vehicle control.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The activity of the COX enzyme is measured by detecting the production of prostaglandins (B1171923) (e.g., PGE2) using methods such as enzyme-linked immunosorbent assay (ELISA) or by monitoring the peroxidase activity of COX using a colorimetric or fluorometric substrate.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

COX-2 Signaling Pathway and Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: The role of COX-2 in the inflammatory cascade and its inhibition by Celecoxib.

III. Conclusion and Future Directions

The spiro[4.5]decane scaffold represents a promising starting point for the development of novel therapeutic agents, with derivatives demonstrating encouraging anticancer and anti-inflammatory activities. The data presented in this guide, when benchmarked against established drugs, underscores the potential of this chemical class. However, it is evident that further research is required to fully elucidate the structure-activity relationships and mechanisms of action. Future studies should focus on direct comparative analyses of optimized this compound derivatives against current standards of care in standardized assay formats. Such efforts will be crucial in advancing these promising compounds from preclinical discovery to potential clinical candidates.

References

Computational Analysis of Spiro[4.5]decane Derivatives: A Comparative Guide to Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational and in vitro binding affinity of various spiro[4.5]decane derivatives. Due to the limited availability of specific research on Spiro[4.5]decane-7,9-dione, this document focuses on structurally related spiro[4.5]decane analogs as proxies to illustrate the evaluation of this chemical scaffold in drug discovery. The data and protocols presented are compiled from published research to facilitate objective comparisons and guide future structure-activity relationship (SAR) studies.

Spirocyclic scaffolds, such as those based on the spiro[4.5]decane framework, are of significant interest in medicinal chemistry due to their inherent three-dimensional nature and conformational rigidity.[1] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity.[1] Computational methods, including molecular docking and molecular dynamics, are pivotal in predicting the binding modes and affinities of these complex structures, thereby accelerating the identification of promising therapeutic candidates.[2]

Comparative Binding Affinity Data

The following tables summarize the binding affinities of various spiro[4.5]decane derivatives and other spirocyclic compounds against several protein targets. The data includes computationally derived docking scores and experimentally determined inhibition constants (IC50) and binding affinities (Ki). Lower values for docking scores (more negative), IC50, and Ki generally indicate higher binding affinity.

Table 1: In Silico Binding Affinities of Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives [3]

Compound IDSARS-CoV-2 Main Protease (PDB: 6LU7) Binding Affinity (kcal/mol)Human Mast Cell Tryptase (PDB: 2ZA5) Binding Affinity (kcal/mol)
3a-7.6-8.5
3b-8.0-8.8
3c-7.8-8.6
3d-8.1-9.0
3e-7.9-8.7
3f-8.2-9.1
3g-7.7-8.4

Table 2: In Vitro Inhibitory Activity of Spiro[4.5]decanone and Spiroquinoxalinopyrrolidine Derivatives

Compound ClassTarget ProteinCompound IDIC50 (µM)
Spiro[4.5]decanone Derivatives[4]Prolyl Hydroxylase Domain 2 (PHD2)113.95 ± 0.75
231.05 ± 0.04
240.219 ± 0.025
Spiroquinoxalinopyrrolidine Derivatives[5]Acetylcholinesterase (AChE)5c4.50 ± 0.18
5f3.20 ± 0.16
Butyrylcholinesterase (BChE)5f18.14 ± 0.06
5j20.16 ± 0.20

Table 3: Binding Affinities of 1,4-Dioxa-spiro[4.5]decane Derivatives [6]

Compound IDTarget ReceptorBinding Affinity (Ki, nM)
9α1a-adrenoceptor15
105-HT1A Receptor1.8
27α1d-adrenoceptor2.5
30α1b-adrenoceptor12

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of computational and experimental findings. The following sections outline typical protocols for in silico molecular docking and in vitro radioligand binding assays.

In Silico Molecular Docking Protocol

This protocol describes a general workflow for predicting the binding mode and affinity of a ligand to a protein target using molecular docking software.[3]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from a public repository such as the RCSB Protein Data Bank.[3]

    • The protein structure is prepared by removing water molecules and any co-crystallized ligands.[3]

    • Hydrogen atoms are added to the protein structure, and partial charges are assigned.[7]

  • Ligand Preparation:

    • The two-dimensional structures of the spirocyclic compounds are sketched or obtained from a chemical database.

    • These 2D structures are converted to three-dimensional conformations.[3]

    • The ligands undergo energy minimization to obtain a stable conformation.[3]

  • Docking Simulation:

    • A molecular docking program (e.g., AutoDock, Glide) is used to perform the calculations.[7]

    • The active site of the protein is defined, often based on the position of a co-crystallized ligand in the original PDB file, to create a grid box that specifies the search space for the docking algorithm.[3]

    • The prepared ligands are then docked into the defined active site of the receptor. The software explores various orientations and conformations of the ligand within the binding pocket.[7]

  • Analysis and Validation:

    • The resulting poses of the ligand are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[7]

    • The docking protocol is validated by redocking the co-crystallized ligand into the active site. A root mean square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is typically considered a successful validation.[3]

    • The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[7]

In Vitro Radioligand Binding Assay Protocol

This protocol outlines a standard method for determining the binding affinity of a test compound to a specific receptor using a competitive binding assay.[8]

  • Materials and Reagents:

    • Receptor source: Cell membranes expressing the target receptor.

    • Radioligand: A radioactively labeled ligand known to bind to the target receptor.

    • Test compound: The spiro[4.5]decane derivative or other compound of interest, serially diluted.

    • Non-specific binding control: A high concentration of an unlabeled ligand that also binds to the receptor.

    • Assay buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors).[8]

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Assay Procedure:

    • A reaction mixture is prepared in tubes containing the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[8]

    • A set of tubes for determining total binding (containing only receptor and radioligand) and non-specific binding (containing receptor, radioligand, and a high concentration of unlabeled ligand) are also prepared.[8]

    • The reaction mixtures are incubated to allow binding to reach equilibrium.[9]

    • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the receptor-bound radioligand.[8]

    • The filters are washed quickly with ice-cold assay buffer to remove any unbound radioligand.[8]

  • Data Analysis:

    • The radioactivity on the filters is measured using a scintillation counter.[8]

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.[8]

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[8]

Visualizations

The following diagrams illustrate the general workflow for computational analysis of spirocyclic compounds and a simplified signaling pathway that could be targeted.

experimental_workflow cluster_computational In Silico Analysis cluster_experimental In Vitro Validation PDB Obtain Protein Structure (PDB) Protein_Prep Prepare Protein for Docking PDB->Protein_Prep Ligand_Prep Prepare 3D Ligand Structures Docking Molecular Docking Simulation Ligand_Prep->Docking Protein_Prep->Docking Analysis Analyze Binding Poses and Scores Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR Synthesis Synthesize Spiro Compounds Binding_Assay Binding Affinity Assay (e.g., Radioligand) Synthesis->Binding_Assay Binding_Assay->SAR

Caption: General workflow for the computational and experimental analysis of spiro compounds.

signaling_pathway Extracellular_Signal Extracellular Signal Receptor GPCR / Kinase Extracellular_Signal->Receptor Activates Downstream_Effector Downstream Effector Protein Receptor->Downstream_Effector Transduces Signal Spiro_Compound Spiro[4.5]decane Derivative (Inhibitor) Spiro_Compound->Receptor Binds and Inhibits Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream_Effector->Cellular_Response Leads to

Caption: Simplified signaling pathway showing inhibition by a spiro[4.5]decane derivative.

References

Safety Operating Guide

Proper Disposal of Spiro[4.5]decane-7,9-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Spiro[4.5]decane-7,9-dione, a compound recognized as a skin, eye, and respiratory irritant. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance within research, scientific, and drug development settings.

Hazard Assessment and Key Data

This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations involving the solid compound or concentrated solutions should be performed in a certified chemical fume hood to mitigate inhalation risks.

Table 1: Summary of this compound Properties and Hazards

PropertyValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[2]
Waste Classification Non-halogenated organic waste[3]

Detailed Disposal Protocol

The following step-by-step protocol outlines the mandatory procedures for the disposal of this compound and contaminated materials.

Step 1: Segregation of Waste

Proper segregation at the point of generation is the most critical step in safe and compliant chemical waste disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated weigh boats, and disposable lab materials (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with organic compounds and have a secure, sealable lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed container designated for non-halogenated organic liquid waste.

    • Do not mix this waste stream with halogenated solvents or other incompatible chemicals.

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for hazardous chemical waste.

Step 2: Labeling of Waste Containers

Accurate and clear labeling is essential for identification and safe handling by waste management personnel.

  • All waste containers must be labeled with the words "Hazardous Waste."

  • The label must clearly identify the contents, including the full chemical name: "this compound."

  • For liquid waste mixtures, list all components and their approximate percentages.

  • Indicate the relevant hazards (e.g., "Irritant").

  • Include the date when the waste was first added to the container.

Step 3: Storage of Chemical Waste

Temporary storage of hazardous waste within the laboratory must adhere to strict safety standards.

  • Store all this compound waste containers in a designated and well-ventilated satellite accumulation area.

  • Ensure that containers are kept closed at all times, except when adding waste.

  • Provide secondary containment for all liquid waste containers to prevent spills.

  • Do not allow waste to accumulate. Arrange for regular collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

Step 4: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's EHS department or emergency response team.

  • Decontamination:

    • Wipe down all work surfaces and equipment that may have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol).

    • Dispose of all cleaning materials as hazardous solid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_sharps Sharps Waste Stream cluster_collection Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_container Place in Labeled Solid Non-Halogenated Organic Waste Container waste_type->solid_container Solid (e.g., powder, contaminated gloves) liquid_container Place in Labeled Liquid Non-Halogenated Organic Waste Container waste_type->liquid_container Liquid (e.g., solutions) sharps_container Place in Labeled Sharps Waste Container waste_type->sharps_container Sharps (e.g., contaminated needles) solid_storage Store in Satellite Accumulation Area solid_container->solid_storage collection Arrange for Collection by Authorized Waste Management solid_storage->collection liquid_storage Store in Secondary Containment in Satellite Accumulation Area liquid_container->liquid_storage liquid_storage->collection sharps_storage Store in Satellite Accumulation Area sharps_container->sharps_storage sharps_storage->collection

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Spiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Spiro[4.5]decane-7,9-dione. Adherence to these procedures is critical to ensure a safe laboratory environment and proper disposal of chemical waste.

This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation. The following guidelines detail the necessary personal protective equipment (PPE), step-by-step operational procedures, and a comprehensive disposal plan to mitigate these risks.

Essential Personal Protective Equipment (PPE)

A thorough risk assessment should always be conducted before handling this compound. The following table summarizes the required PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves. Given that this compound is a ketone, nitrile gloves may offer limited protection and should be used only for brief, incidental contact.[1][2][3] For prolonged handling, consider thicker, more resistant gloves and consult glove manufacturer's compatibility charts.Prevents skin contact, which can cause irritation. It is crucial to select gloves with low permeability and breakthrough times for ketones.
Body Protection A lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or if there is a risk of generating dust or aerosols in a poorly ventilated area.Prevents inhalation of the compound, which may cause respiratory irritation.

Operational Plan: A Step-by-Step Guide for Safe Handling

Following a structured workflow is paramount to minimizing risk during the handling of this compound.

Preparation
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Designate a Work Area: All handling of this compound should occur in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Materials: Ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) is clean, dry, and readily accessible within the designated work area.

Handling
  • Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of dust.

  • Weighing: If weighing is required, do so within the fume hood on a tared weighing paper or in a suitable container.

  • Transferring: Use a clean spatula to transfer the solid. Avoid scooping in a manner that creates airborne particles.

  • In Solution: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

Post-Handling
  • Clean Up: Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as chemical waste.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step. As a non-halogenated organic compound, it must be treated as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, contaminated paper towels) should be placed in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container for non-halogenated organic solvents.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant").

Disposal Procedure
  • Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.

  • Incineration: Non-halogenated organic waste is often disposed of via incineration by a licensed hazardous waste management facility.[4][5]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS prep2 Designate Work Area prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Prepare Materials prep3->prep4 handle1 Avoid Dust Formation prep4->handle1 handle2 Weighing handle1->handle2 handle3 Transferring handle2->handle3 handle4 In Solution handle3->handle4 post1 Clean Up handle4->post1 post2 Doff PPE post1->post2 post3 Personal Hygiene post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Follow Institutional Protocol (EHS) disp2->disp3 disp4 Incineration disp3->disp4

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[4.5]decane-7,9-dione
Reactant of Route 2
Spiro[4.5]decane-7,9-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。